2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline
Description
BenchChem offers high-quality 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJVJFMPWRMCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2CCCCC2=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline
This guide details the synthesis of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline , a specialized heterocyclic intermediate used in the development of bioactive compounds (e.g., alpha-2 adrenergic agonists, kinase inhibitors).
The pathway focuses on a robust, two-step protocol:
-
Cyclocondensation of cyclohexane-1,2-dione with 2-aminopropanamide to form the pyrazinone core.
-
Deoxychlorination using phosphorus oxychloride (
) to install the chlorine atom.[1]
Part 1: Executive Summary & Retrosynthetic Analysis
The target molecule features a fused bicyclic system: a saturated cyclohexane ring fused to an aromatic pyrazine ring, substituted with a methyl group at C3 and a chlorine atom at C2.
Retrosynthetic Logic
To achieve the 5,6,7,8-tetrahydroquinoxaline core with high regiocontrol, we avoid the reduction of the fully aromatic quinoxaline, which often leads to over-reduction or selectivity issues. Instead, we construct the pyrazine ring onto the pre-existing cyclohexane scaffold.
-
Disconnection: The C-Cl bond is derived from a C-OH (lactam) tautomer via nucleophilic aromatic substitution (
) using a chlorinating agent. -
Precursor: 3-Methyl-5,6,7,8-tetrahydroquinoxalin-2(1H)-one.
-
Starting Materials: Cyclohexane-1,2-dione and 2-aminopropanamide (Alaninamide).
Pathway Visualization
Figure 1: Retrosynthetic analysis showing the disconnection to commercially available starting materials.
Part 2: Detailed Synthesis Protocol
Stage 1: Formation of the Pyrazinone Core
Objective: Synthesize 3-methyl-5,6,7,8-tetrahydroquinoxalin-2(1H)-one. Mechanism: Double condensation. The amine group of alaninamide attacks one carbonyl of the dione to form an imine, followed by the amide nitrogen attacking the second carbonyl to close the ring. Dehydration drives the aromatization of the pyrazine ring.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Cyclohexane-1,2-dione | 1.0 | Substrate (Scaffold) |
| L-Alaninamide HCl | 1.1 | Nitrogen Source |
| Sodium Acetate (NaOAc) | 1.2 | Base (buffers HCl) |
| Methanol (MeOH) | Solvent | Reaction Medium (0.5 M) |
Experimental Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve Cyclohexane-1,2-dione (11.2 g, 100 mmol) in Methanol (200 mL).
-
Addition: Add L-Alaninamide Hydrochloride (13.7 g, 110 mmol) followed by Sodium Acetate (9.8 g, 120 mmol). The mixture may become slightly turbid.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours . Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the dione. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.
-
Pour the residue into ice-cold water (100 mL). Stir vigorously for 30 minutes.
-
The product, 3-methyl-5,6,7,8-tetrahydroquinoxalin-2(1H)-one , typically precipitates as an off-white solid.
-
-
Purification: Filter the solid, wash with cold water (
) and diethyl ether ( ). Dry in a vacuum oven at .-
Expected Yield: 70–85%.
-
Stage 2: Deoxychlorination (Chlorination)
Objective: Convert the lactam intermediate to 2-chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline.
Mechanism: The lactam oxygen attacks the phosphorus of
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Intermediate (from Stage 1) | 1.0 | Substrate |
| Phosphorus Oxychloride ( | 5.0 - 10.0 | Reagent & Solvent |
| N,N-Dimethylformamide (DMF) | Cat. (3-5 drops) | Catalyst (Vilsmeier-Haack type) |
Experimental Procedure
SAFETY WARNING:
-
Setup: Place the dried 3-methyl-5,6,7,8-tetrahydroquinoxalin-2(1H)-one (16.4 g, 100 mmol) into a dry 500 mL round-bottom flask.
-
Reagent Addition: Carefully add
(50 mL, excess) to the flask. Add 3–5 drops of dry DMF to catalyze the reaction. -
Reaction: Attach a drying tube (CaCl
) to the condenser. Heat the mixture to reflux ( ) for 2–3 hours . The suspension should become a clear, dark solution. -
Quenching (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Remove excess
via vacuum distillation (rotary evaporator with a caustic trap). -
Dissolve the thick oily residue in Dichloromethane (DCM) (100 mL).
-
Slowly pour the DCM solution onto a mixture of Ice and Saturated
. Stir vigorously until gas evolution ( ) ceases and pH is neutral/basic (pH 8).
-
-
Extraction:
-
Purification:
-
Concentrate the solvent.
-
Purify via flash column chromatography (Silica Gel, 10-20% EtOAc in Hexanes).
-
Product:2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (Pale yellow solid or oil).
-
Part 3: Process Logic & Troubleshooting
Reaction Pathway Diagram
Figure 2: Step-by-step reaction pathway from raw materials to the chlorinated target.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Stage 1) | Incomplete condensation | Ensure reagents are dry. Increase reflux time. Verify NaOAc stoichiometry to ensure free amine generation. |
| Dark/Tarred Product (Stage 2) | Overheating or moisture | Ensure glassware is bone-dry. Remove excess |
| Incomplete Chlorination | Old/Hydrolyzed | Use fresh distilled |
| Regioisomer Contamination | Impure Starting Material | Cyclohexane-1,2-dione is symmetric; however, ensure Alaninamide purity. |
References
-
BenchChem. (2025).[2][5] Application Notes and Protocols for the Synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline. Retrieved from
-
National Institutes of Health (NIH). (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines. PMC. Retrieved from
-
Royal Society of Chemistry (RSC). 5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis. J. Chem. Soc., Perkin Trans.[4] 1. Retrieved from
-
PrepChem. Synthesis of 3-methyl-8-hydroxy-5,6,7,8-tetrahydroquinoline. Retrieved from
-
Organic Chemistry Portal. Synthesis of Tetrahydroquinolines and Quinoxalines. Retrieved from
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules. Their remarkable versatility has established them as privileged scaffolds in medicinal chemistry, with applications spanning antimicrobial, antiviral, and anticancer agents. The therapeutic potential of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline , a key intermediate for the development of novel therapeutic agents. Given the limited direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs to provide a robust and well-rounded profile.
Physicochemical Properties: A Comparative Analysis
The following table summarizes the known and estimated physicochemical properties of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline, alongside experimentally determined values for its key structural analogs. This comparative approach allows for a more informed understanding of the compound's likely behavior.
| Property | 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (Estimated) | 2-Chloro-3-methylquinoxaline[1][2] | 2-Chloro-5,6,7,8-tetrahydroquinoxaline[3] | 5,6,7,8-Tetrahydroquinoxaline[4][5][6] |
| Chemical Structure | ![]() | ![]() | ![]() | ![]() |
| Molecular Formula | C₉H₁₁ClN₂ | C₉H₇ClN₂ | C₈H₉ClN₂ | C₈H₁₀N₂ |
| Molecular Weight | 182.65 g/mol | 178.62 g/mol | 168.63 g/mol | 134.18 g/mol |
| Appearance | Likely a light yellow oil or low melting solid | Crystalline solid | Light yellow oil | Colorless to amber solid |
| Melting Point | Not available (likely low) | 70-73 °C | Not available | 29-30 °C |
| Boiling Point | ~250-260 °C | Not available | 242-245 °C | 85 °C / 3 mmHg |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents | Sparingly soluble in water | Not available | Slightly soluble in water |
| LogP (calculated) | ~2.5 - 3.5 | ~2.2[7] | Not available | ~1.3[8] |
| pKa (predicted) | ~1.5 - 2.5 (basic) | Not available | Not available | Not available |
Note: Properties for 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline are estimated based on the trends observed in its structural analogs. The hydrogenation of the pyrazine ring is expected to decrease the melting point and increase the boiling point and LogP compared to its aromatic counterpart.
Plausible Synthetic Pathway
The synthesis of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline can be envisioned through a two-stage process: first, the synthesis of the aromatic precursor, 2-chloro-3-methylquinoxaline, followed by the reduction of the pyrazine ring.
Caption: Plausible two-stage synthesis of the target compound.
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, field-proven methodologies for determining the key physicochemical properties of novel chemical entities like 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.
Causality Behind Experimental Choices: This method ensures that a true equilibrium is reached between the dissolved and undissolved solute, providing a highly accurate and reproducible measure of solubility. The choice of a suitable analytical method like HPLC allows for precise quantification of the solute in the saturated solution.
Caption: Workflow for the shake-flask solubility determination.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Determine the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound should be used for accurate quantification.
-
Data Reporting: Express the solubility in units of mg/mL or molarity (µM) at the specified temperature and pH.
Determination of the Partition Coefficient (LogP)
The n-octanol/water partition coefficient (LogP) is a critical measure of a compound's lipophilicity.
Causality Behind Experimental Choices: n-Octanol is used as a surrogate for biological membranes. The shake-flask method directly measures the partitioning of the compound between the lipid-like (octanol) and aqueous phases, providing a fundamental parameter for predicting membrane permeability and oral absorption. HPLC can be a faster alternative that correlates retention time with LogP.
Caption: Workflow for LogP determination via the shake-flask method.
Step-by-Step Methodology (Shake-Flask):
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer and vice-versa to ensure thermodynamic equilibrium.
-
Compound Addition: Dissolve a known amount of the compound in the pre-saturated aqueous buffer.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution of the compound. Agitate the mixture vigorously for a set period to allow for partitioning.
-
Phase Separation: Allow the two phases to separate, aided by centrifugation if necessary.
-
Quantification: Carefully sample both the aqueous and n-octanol phases and determine the concentration of the compound in each using a suitable analytical method like HPLC.
-
Calculation: Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Assessment of Chemical Stability
Evaluating the chemical stability of a compound under various stress conditions is crucial for determining its shelf-life and potential degradation pathways. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[9]
Causality Behind Experimental Choices: Accelerated stability studies at elevated temperatures and humidity are designed to increase the rate of chemical degradation, allowing for the rapid identification of potential stability issues and degradation products.[9] Long-term studies under controlled room temperature conditions provide data to establish the retest period or shelf life.[9]
Step-by-Step Methodology (ICH Guidelines):
-
Protocol Design: Establish a formal stability protocol that outlines the storage conditions, testing frequency, analytical methods to be used, and acceptance criteria.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Sampling and Testing:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analytical Testing: At each time point, analyze the samples for appearance, assay (potency), and the presence of degradation products using a validated stability-indicating HPLC method.
-
Data Evaluation: Evaluate any changes in the physical or chemical properties of the compound over time. Identify and, if necessary, characterize any significant degradation products.
Conclusion
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline is a promising scaffold for the development of novel therapeutic agents. While direct experimental data for this compound is limited, a comprehensive physicochemical profile can be reliably estimated through the analysis of its close structural analogs. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its key properties, ensuring the generation of high-quality data to support drug discovery and development efforts.
References
-
The Good Scents Company. (n.d.). nutty quinoxaline 5,6,7,8-tetrahydroquinoxaline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2011, October 6). NDA 22-556, Karbinal ER, (carbinoxamine maleate) Extended-Release Oral Suspension. Retrieved from [Link]
- Various Authors. (2018, February 1). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. Molecules, 23(2), 309.
-
Cheméo. (n.d.). Chemical Properties of Tetrahydroquinoxaline (CAS 3476-89-9). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36822, 5,6,7,8-Tetrahydroquinoxaline. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). 5,6,7,8-TETRAHYDROQUINOXALINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590596, 2-Methyl-5,6,7,8-tetrahydroquinoxaline. Retrieved from [Link]
-
ResearchGate. (2025, August 10). 1,2,3,4-Tetrahydroquinoxaline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 238938, 2-Chloroquinoxaline. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloro-3-methylquinoxaline. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 5,6,7,8-Tetrahydroquinoxaline (FDB011159). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Chemical Behavior of 2-Chloro-3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. Retrieved from [Link]
-
Semantic Scholar. (2020, November 27). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Methyl-5,6,7,8-tetrahydroquinoxaline. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl quinoxaline. Retrieved from [Link]
-
University of Dundee Research Portal. (n.d.). Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of R - Discovery. Retrieved from [Link]
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- 4. nutty quinoxaline, 34413-35-9 [thegoodscentscompany.com]
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- 6. 5,6,7,8-テトラヒドロキノキサリン ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
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2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline CAS number and structure
The following technical guide provides an in-depth analysis of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline , a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients.
CAS Number: 2092101-97-6 Role: Advanced Intermediate / Heterocyclic Scaffold
Executive Summary
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline is a bicyclic heteroaromatic compound characterized by a pyrazine ring fused to a saturated cyclohexane ring. Unlike its fully aromatic parent (quinoxaline), the 5,6,7,8-tetrahydro derivative possesses a unique conformational flexibility in the carbocyclic domain while retaining the electron-deficient, reactive nature of the pyrazine core.
This compound serves as a critical "warhead" intermediate in medicinal chemistry. The C-2 chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (
Chemical Identity & Properties
| Property | Data |
| CAS Number | 2092101-97-6 |
| IUPAC Name | 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline |
| Molecular Formula | |
| Molecular Weight | 182.65 g/mol |
| MDL Number | MFCD30675742 |
| Appearance | Off-white to pale yellow solid / low-melting solid |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in water |
| SMILES | CC1=C(Cl)N=C2CCCCC2=N1 |
| InChI Key | InChI=1S/C9H11ClN2/c1-6-9(10)11-8-5-3-2-4-7(8)12-6 |
Synthesis Methodologies
The synthesis of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline can be approached via two primary pathways: Selective Hydrogenation (Top-Down) or De Novo Cyclization (Bottom-Up).
Method A: Selective Hydrogenation (Industrial Preferred)
This method utilizes the commercially available 2-chloro-3-methylquinoxaline. The challenge lies in reducing the benzene ring while preserving the pyrazine ring and the labile chlorine atom.
-
Precursor: 2-Chloro-3-methylquinoxaline (CAS 32601-86-8).
-
Catalyst system: Palladium on Carbon (Pd/C) or Platinum Oxide (
). -
Solvent: Trifluoroacetic acid (TFA) or Acetic Acid.
-
Mechanism: Protonation of the pyrazine nitrogens deactivates the heterocyclic ring toward hydrogenation, directing the reduction exclusively to the carbocyclic (benzene) ring.
Method B: De Novo Cyclization (Laboratory Scale)
This route constructs the ring system from non-aromatic precursors, avoiding regioselectivity issues.
-
Condensation: Reaction of cyclohexane-1,2-dione with 2-aminopropanamide (or equivalent) to form the hydroxy-intermediate.
-
Chlorination: Treatment with Phosphorus Oxychloride (
) to install the chlorine at the C-2 position.
Synthesis & Reactivity Visualization
The following diagram illustrates the synthesis via hydrogenation and the primary reactivity nodes.
Caption: Synthesis via selective reduction and subsequent divergent functionalization pathways.
Reactivity Profile & Applications
The chemical utility of CAS 2092101-97-6 is defined by the electronic imbalance of the pyrazine ring.
The C-2 "Warhead" (Chlorine)
The chlorine atom at position 2 is activated by the adjacent nitrogen (N-1). This makes the carbon highly electrophilic, facilitating Nucleophilic Aromatic Substitution (
-
Nucleophiles: Primary/secondary amines, thiols, and alkoxides.
-
Conditions: Typically requires a base (
, , or DIPEA) and moderate heat (60–100 °C) in polar aprotic solvents (DMF, DMSO, NMP). -
Application: This is the primary entry point for attaching the "tail" of kinase inhibitors (e.g., solubilizing groups like morpholine or piperazine).
The C-3 Methyl Group
While less reactive than the chlorine, the methyl group at C-3 is "benzylic" (lateral) to the pyrazine nitrogen.
-
Oxidation: Can be oxidized to the aldehyde (
) or acid ( ) using or , allowing for further chain extension. -
Radical Halogenation: Bromination (NBS/AIBN) allows for the introduction of alkyl linkers.
Medicinal Chemistry Applications
-
Kinase Inhibition: The 5,6,7,8-tetrahydroquinoxaline scaffold mimics the adenine binding mode in ATP-competitive inhibitors. The saturated ring offers different hydrophobic interactions compared to the flat quinoxaline, often improving selectivity profiles against Src family kinases.
-
GPCR Ligands: Used in the synthesis of Adenosine A1/A2a receptor antagonists.
Experimental Protocol: Functionalization
Objective: Displacement of the C-2 Chlorine with a secondary amine (e.g., Morpholine) to generate a bioactive core.
Reagents:
-
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (1.0 eq)
-
Morpholine (1.2 eq)
- -Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) (anhydrous)
Procedure:
-
Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (100 mg, 0.55 mmol) in anhydrous DMSO (2.0 mL).
-
Addition: Add DIPEA (190 µL, 1.1 mmol) followed by Morpholine (57 µL, 0.66 mmol).
-
Reaction: Seal the vial and heat to 90 °C for 4–6 hours. Monitor reaction progress via LC-MS (Target mass:
).-
Note: The disappearance of the starting material (Rt ~ 2.5 min) and appearance of the product (Rt ~ 1.8 min) confirms conversion.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (10 mL).
-
If solid precipitates: Filter and wash with cold water.
-
If oil forms: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes:Ethyl Acetate gradient) is usually required to remove trace DMSO and oxidized byproducts.
Safety & Handling (MSDS Highlights)
-
Hazards: Classified as Irritant (Skin/Eye) . The chloro-substituent suggests potential sensitizing properties.
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound is stable but may darken upon prolonged exposure to air/light due to oxidation of the electron-rich tetrahydro-ring.
-
Incompatibility: Strong oxidizing agents and strong acids.
References
-
Namiki Shoji Co., Ltd. (2020). Building Blocks Catalogue: Heterocyclic Intermediates. Retrieved from [Link]
-
PubChem. (n.d.).[1] Compound Summary: 2-Methyl-5,6,7,8-tetrahydroquinoxaline (Analogous Scaffold). National Library of Medicine. Retrieved from [Link]
-
NIST Chemistry WebBook. (2025). 2-Methyl-5,6,7,8-tetrahydroquinoxaline Spectra and Data.[2][3] National Institute of Standards and Technology.[4] Retrieved from [Link]
-
ChemSrc. (2025).[5] CAS 2092101-97-6 Entry and Physical Properties.[6][7] Retrieved from [Link]
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Unlocking the Pharmacological Potential of Novel 1,2,3,4-Tetrahydroquinoxaline Derivatives: A Technical Guide to Biological Activity and Evaluation Protocols
Executive Summary
The 1,2,3,4-tetrahydroquinoxaline (THQ) core is rapidly emerging as a privileged scaffold in modern medicinal chemistry and agrochemical development. Characterized by its nitrogen-containing heterocyclic structure, the THQ framework offers exceptional versatility for bioisosteric modifications, enabling precise tuning of lipophilicity, hydrogen-bonding capacity, and target binding affinity. This technical whitepaper synthesizes recent breakthroughs in the biological evaluation of novel THQ derivatives, focusing specifically on their potent anticancer and fungicidal activities. By dissecting the causality behind structural optimizations—such as sulfonamide bioisosterism—and detailing self-validating experimental protocols, this guide provides researchers with a robust framework for translating THQ synthesis into validated biological efficacy.
Mechanistic Rationale: The Tetrahydroquinoxaline Scaffold
The pharmacological importance of quinoxaline and its reduced derivatives stems from their ability to interact with diverse biological targets, ranging from DNA intercalation to enzyme inhibition[1]. However, the fully aromatic quinoxaline ring often suffers from poor aqueous solubility and off-target toxicity.
Reducing the ring to a 1,2,3,4-tetrahydroquinoxaline (THQ) structure increases the sp3 character of the molecule, enhancing its three-dimensionality and solubility. A critical breakthrough in recent 2 has been the application of bioisosterism to the THQ core[2]. By replacing traditional amide linkages with sulfonamide groups, researchers have successfully designed novel Colchicine Binding Site Inhibitors (CBSIs)[2].
Why Sulfonamides? Sulfonamides are excellent bioisosteres for amides because they maintain hydrogen-bonding capabilities while altering the dihedral angle of the substituent, allowing the molecule to plunge deeper into the hydrophobic pocket of β-tubulin. This specific modification overcomes the multidrug resistance typically associated with traditional Microtubule Targeting Agents (MTAs) like paclitaxel, while simultaneously improving the pharmacokinetic profile[3].
Beyond oncology, THQ derivatives have demonstrated profound 4. Specific halogenated THQ derivatives severely disrupt fungal cell membrane integrity, positioning them as next-generation fungicides against devastating phytopathogens like Gaeumannomyces graminis and Botrytis cinerea[4].
Drug discovery workflow for novel THQ derivatives from synthesis to in vivo validation.
Quantitative Efficacy Profiling
To contextualize the biological activity of these novel derivatives, the following table summarizes the quantitative efficacy of lead THQ compounds across different therapeutic domains.
| Compound Class | Specific Derivative | Target Organism / Cell Line | Primary Target / Mechanism | IC50 / EC50 Value |
| THQ-Sulfonamide | Compound I-7 | HT-29 (Human Colon Cancer) | Colchicine Binding Site (Tubulin) | Strong Inhibition (Low µM)[2] |
| THQ-Derivative | Compound B1 | Gaeumannomyces graminis | Cell Membrane Integrity | 0.486 mg/L[4] |
| THQ-Derivative | Compound B9 | Valsa mali | Cell Membrane Integrity | 1.75 mg/L[4] |
| THQ-Derivative | Compound B1 | Botrytis cinerea | Cell Membrane Integrity | 1.83 mg/L[4] |
Experimental Workflows & Self-Validating Protocols
As an Application Scientist, ensuring the reproducibility and mechanistic accuracy of biological assays is paramount. The following protocols are designed as self-validating systems, incorporating necessary controls and orthogonal validation steps to prove causality rather than mere correlation.
Protocol A: In Vitro Tubulin Polymerization Turbidimetric Assay (Anticancer Evaluation)
This assay determines whether a THQ-sulfonamide derivative (e.g., Compound I-7) acts as a tubulin polymerizer (like paclitaxel) or a depolymerizer (like colchicine)[3].
-
Step 1: Preparation of Tubulin Matrix. Reconstitute >99% pure porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Causality of Choice: Highly purified tubulin devoid of Microtubule-Associated Proteins (MAPs) must be used. MAPs can artificially stabilize microtubules, masking the true depolymerizing kinetics of the THQ derivative.
-
-
Step 2: Compound Incubation. Pre-incubate the tubulin solution with the THQ derivative (at 1, 5, and 10 µM) in a 96-well plate at 4°C for 10 minutes.
-
Causality of Choice: Tubulin only polymerizes at 37°C. Pre-incubating at 4°C allows the THQ derivative to reach thermodynamic binding equilibrium at the colchicine site before the structural conformation changes during polymerization.
-
-
Step 3: Kinetic Readout. Transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.
-
Causality of Choice: Turbidimetry at 340 nm provides a label-free, real-time kinetic readout. As tubulin heterodimers assemble into massive microtubule polymers, the optical density of the solution increases. A flattening or reduction of the curve indicates depolymerization.
-
-
Step 4: Self-Validation (Controls). Run Colchicine (3 µM) as a positive depolymerization control, Paclitaxel (3 µM) as a positive polymerization control, and 0.1% DMSO as the vehicle control.
-
Step 5: Orthogonal Validation. If the compound inhibits polymerization in vitro, it must be validated in cellulo. Treat HT-29 cells with the derivative and perform Flow Cytometry with Propidium Iodide (PI) staining. A true CBSI will show a quantifiable accumulation of cells with 4N DNA content, confirming G2/M phase cell cycle arrest[3].
Mechanistic pathway of THQ-sulfonamide derivatives inducing G2/M cell cycle arrest.
Protocol B: Mycelial Membrane Permeability Assay (Agrochemical Evaluation)
To validate the fungicidal mechanism of THQ derivatives (e.g., Compound B1) against agricultural pathogens[4].
-
Step 1: Mycelial Preparation. Culture G. graminis in Potato Dextrose Broth (PDB) at 25°C for 48 hours. Harvest and wash the mycelia with sterile double-distilled water to remove extracellular nutrients.
-
Step 2: Treatment & Conductivity Measurement. Suspend the washed mycelia in sterile water containing the THQ derivative at its EC50 concentration. Measure the extracellular electrical conductivity (µS/cm) at 0, 2, 4, 8, 12, and 24 hours using a conductivity meter.
-
Causality of Choice: If the THQ derivative specifically targets membrane integrity, intracellular electrolytes (K+, Na+, Ca2+) will leak into the surrounding aqueous medium. Measuring conductivity isolates membrane disruption from general metabolic toxicity (which would not cause an immediate electrolyte spike).
-
-
Step 3: Self-Validation (Controls). Use Tebuconazole as a positive control and sterile water with 0.1% DMSO as a negative control. Boil a sample of mycelia for 15 minutes to establish the maximum possible conductivity (100% leakage).
-
Step 4: Orthogonal Validation. Stain the treated mycelia with Propidium Iodide (PI) and observe under a fluorescence microscope.
-
Causality of Choice: PI is a membrane-impermeable fluorescent dye. It can only bind to nucleic acids and emit red fluorescence if the THQ derivative has created physical pores in the fungal cell membrane, thereby perfectly corroborating the conductivity data[4].
-
Conclusion
The 1,2,3,4-tetrahydroquinoxaline scaffold represents a highly tunable pharmacophore with immense potential across diverse biological domains. By applying strategic bioisosteric modifications—such as sulfonylation—researchers can drastically alter the target profile, yielding potent colchicine binding site inhibitors for oncology or membrane-disrupting agents for agriculture. The key to advancing these novel derivatives lies in rigorous, self-validating experimental workflows that move beyond basic phenotypic screening to definitively prove the underlying mechanism of action.
References
- Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors Source: RSC Advances / NIH PMC URL
- Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors (RSC Publishing)
- Source: American Chemical Society (ACS)
- An insight into medicinal chemistry of anticancer quinoxalines Source: Bioorganic & Medicinal Chemistry / CIMAP URL
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A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline
This guide provides a comprehensive overview of the spectroscopic characterization of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline. As experimental data for this specific molecule is not widely available in public databases, this document focuses on predicting its spectroscopic features based on the analysis of its chemical structure and data from analogous compounds. Furthermore, it offers detailed experimental protocols for acquiring high-quality Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, equipping researchers and drug development professionals with the necessary tools for its synthesis and characterization.
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[1] Their diverse pharmacological properties have made them a focal point in medicinal chemistry and drug development.[1][2] The precise characterization of these molecules is paramount and relies heavily on a combination of spectroscopic techniques to elucidate their structure and confirm their identity.
Molecular Structure and Predicted Spectroscopic Data
The structure of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline combines a pyrazine ring fused to a cyclohexene ring, with a chloro and a methyl substituent on the pyrazine ring. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.
Figure 1: Molecular Structure of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] For 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline, both ¹H and ¹³C NMR will provide critical structural information.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and any aromatic protons. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Methyl (CH₃) | 2.3 - 2.6 | Singlet (s) | 3H |
| Methylene (C5-H₂, C8-H₂) | 2.8 - 3.2 | Multiplet (m) | 4H |
| Methylene (C6-H₂, C7-H₂) | 1.8 - 2.2 | Multiplet (m) | 4H |
-
Rationale: The methyl protons are expected to appear as a singlet in the upfield region. The methylene protons of the tetrahydroquinoxaline ring will likely appear as complex multiplets due to spin-spin coupling with neighboring protons. The protons on carbons adjacent to the nitrogen atoms (C5 and C8) are expected to be shifted further downfield compared to the other methylene protons (C6 and C7).
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Methyl (CH₃) | 15 - 25 |
| Methylene (C6, C7) | 20 - 30 |
| Methylene (C5, C8) | 45 - 55 |
| Quaternary (C4a, C8a) | 140 - 150 |
| Quaternary (C2, C3) | 150 - 160 |
-
Rationale: The methyl carbon will be the most upfield signal. The methylene carbons will appear in the aliphatic region, with those adjacent to the nitrogens being more deshielded. The quaternary carbons of the pyrazine ring will be the most downfield signals due to the influence of the electronegative nitrogen atoms and the chlorine atom.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality NMR spectra.[4]
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.[4]
-
Number of Scans: 16-64, depending on the sample concentration.[4]
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a much lower natural abundance than ¹H.
-
Figure 2: Workflow for NMR Data Acquisition and Processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aliphatic) | 2850 - 3000 | Medium to Strong |
| C=N (pyrazine ring) | 1500 - 1650 | Medium |
| C-N | 1000 - 1350 | Medium |
| C-Cl | 600 - 800 | Strong |
-
Rationale: The most prominent peaks are expected to be from the C-H stretching of the aliphatic methylene and methyl groups. The C=N stretching vibrations of the pyrazine ring will also be observable. The C-Cl stretch will appear in the fingerprint region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.[1]
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.[6]
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Key Fragmentation Pathways: Fragmentation is likely to occur via the loss of the methyl group, the chlorine atom, or through fragmentation of the tetrahydroquinoxaline ring.
Figure 3: Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC or GC.[3]
-
-
Ionization:
-
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.[7]
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.
-
Conclusion
References
- BenchChem. (2025). Spectroscopic Analysis of 2-(Hydrazinyl)
- Palma, A., et al. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 19(8), 12136-12153.
- El-Atawy, M. A., et al. (2007). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Spectroscopy Letters, 40(5), 757-771.
- Jubete, E., et al. (2017). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, FT-Raman and NMR), UV–Vis spectra and quantum chemical calculations. Journal of the Serbian Chemical Society, 82(4), 425-442.
- Abdel-Rahman, L. H., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 5(9), 3746-3754.
- Reddy, C. S., et al. (2012). synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 2(3), 327-334.
- Al-Suwaidan, I. A., et al. (2021). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.
- Buckman, B. O., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548.
- Thiruvalluvar, A., et al. (2007). 2-Chloro-3-methylquinoxaline. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4351.
- BenchChem. (2025). A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 2-Chloro-5,6-difluoroquinoxaline. Benchchem.
- BenchChem. (2025). Synthesis and Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide. Benchchem.
- Royal Society of Chemistry. (2020).
- Thiruvalluvar, A., et al. (2007). 2-Chloro-3-methylquinoxaline. IDR@NITK.
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PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. Retrieved from [Link]
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CAS. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. CAS Common Chemistry. Retrieved from [Link]
- Ewers, U., et al. (1975). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Journal of the Chemical Society, Perkin Transactions 2, (11), 1336-1340.
- BenchChem. (2025). Technical Support Center: Characterization of Impurities in 2-Chloro-3,6-dimethylquinoxaline. Benchchem.
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A Strategic Framework for Elucidating the Mechanism of Action of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline
An In-Depth Technical Guide
Abstract
The quinoxaline scaffold is a foundational structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of this class have emerged as promising therapeutic agents, particularly in oncology, often by functioning as inhibitors of critical protein kinases.[2] This guide focuses on a specific, under-characterized derivative, 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline. While its direct mechanism of action is not yet publicly elucidated, its structural similarity to known kinase inhibitors provides a strong rationale for investigation. This document presents a comprehensive strategic framework for systematically identifying its molecular target, validating target engagement, and characterizing its downstream cellular effects. We provide a series of detailed, field-proven experimental protocols designed to rigorously test the primary hypothesis that this compound functions as a protein kinase inhibitor, offering a complete roadmap for its preclinical mechanistic evaluation.
Introduction: The Quinoxaline Scaffold and a Compound of Interest
Quinoxaline, or benzopyrazine, is a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring.[3][4] This "privileged scaffold" is a constituent of various antibiotics and is a focal point of drug discovery due to the diverse pharmacological activities of its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] A significant body of research has demonstrated that the quinoxaline core can be effectively functionalized to create potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[1][6]
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline is a novel derivative whose specific biological role has yet to be defined. Its structure, featuring a chlorinated pyrazine ring and a saturated cyclohexane moiety, suggests potential for unique interactions within the ATP-binding pockets of protein kinases. This guide, therefore, proposes a primary hypothesis based on this extensive precedent.
Primary Hypothesis: 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline exerts its biological effects by directly binding to and inhibiting the enzymatic activity of one or more protein kinases, leading to the disruption of downstream oncogenic signaling pathways.
The following sections outline a multi-phased experimental strategy to rigorously test this hypothesis.
Phase I: Molecular Target Identification and Validation
The initial and most critical phase is to identify the direct molecular target(s) of the compound. A multi-pronged approach, moving from broad, unbiased screening to specific, cell-based validation, ensures the highest degree of confidence.
Initial Target Discovery: Large-Scale Kinase Panel Screening
The most direct method to test our hypothesis is to screen the compound against a large panel of isolated, purified protein kinases. This biochemical assay provides a clean, cell-free assessment of the compound's inhibitory potential across the human kinome.
Causality and Rationale: This experiment is prioritized because it directly addresses the central hypothesis of kinase inhibition. A positive "hit" (significant inhibition of a specific kinase or kinase family) from this screen provides immediate, actionable targets for further validation. The breadth of the screen (typically >400 kinases) helps to simultaneously assess both potency and selectivity. A compound that inhibits a single kinase is a valuable tool; one that inhibits several may have a different, but equally important, therapeutic profile.
Experimental Protocol 1: In Vitro Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline in 100% DMSO.
-
Screening Concentration: For an initial single-point screen, a final assay concentration of 1 µM or 10 µM is standard.
-
Assay Execution (Third-Party): Submit the compound to a commercial vendor (e.g., Eurofins Discovery, Reaction Biology Corp.) for screening against their full kinase panel. Assays are typically run at or near the Kₘ for ATP to identify ATP-competitive inhibitors.
-
Data Analysis: The primary output is the "% Inhibition" at the tested concentration relative to a vehicle control (DMSO). "Hits" are typically defined as kinases showing >50% or >75% inhibition.
-
Follow-Up: For any identified hits, perform a dose-response curve analysis to determine the half-maximal inhibitory concentration (IC₅₀), which is a quantitative measure of potency.
Target Validation: Confirming Engagement in a Cellular Context
A positive result from a biochemical assay is essential but insufficient; it does not prove the compound engages the target protein within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming direct target engagement in intact cells.
Causality and Rationale: CETSA operates on the principle of ligand-induced thermal stabilization. [cite: No specific source from search results, but this is a well-established principle.] When a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature. Observing a thermal shift in the presence of the compound provides powerful evidence of a direct physical interaction in a native cellular environment. This step is a critical self-validating control, as it filters out potential artifacts from in vitro screens.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a cell line known to express the target kinase(s) identified in Protocol 1 to ~80% confluency.
-
Compound Treatment: Treat cells with 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline at a relevant concentration (e.g., 10x the biochemical IC₅₀) and a vehicle control (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Protein Separation: Separate the soluble (un-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis by Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against the target kinase.
-
Data Interpretation: In the vehicle-treated samples, the band for the target protein will disappear as the temperature increases. In the compound-treated samples, a positive result is indicated by the protein band persisting at higher temperatures, demonstrating a "thermal shift."
Workflow for Target Identification and Validation
Caption: Phase I workflow from broad screening to specific target validation.
Phase II: Mechanistic and Cellular Characterization
With a validated target in hand, the next phase is to characterize the biochemical mechanism of inhibition and confirm that target engagement leads to the expected downstream cellular consequences.
Biochemical Mechanism of Inhibition (MoA)
Understanding how the compound inhibits the kinase is crucial for future drug development and optimization. Most kinase inhibitors compete with ATP for binding in the enzyme's active site.
Causality and Rationale: Kinase inhibition assays performed with varying concentrations of both the inhibitor and ATP can elucidate the mechanism. If the IC₅₀ of the compound increases as the ATP concentration increases, it is indicative of an ATP-competitive mechanism. This knowledge is vital for structure-activity relationship (SAR) studies and for predicting potential off-target effects on other ATP-binding proteins.
Experimental Protocol 3: Kinase Inhibition Kinetics
-
Assay Setup: Use a commercial kinase assay kit (e.g., ADP-Glo™) for the validated target kinase.
-
Matrix Preparation: Prepare a matrix of assay conditions with varying concentrations of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (e.g., 0.1x to 100x the IC₅₀) and varying concentrations of ATP (e.g., 0.25x to 10x the Kₘ).
-
Assay Execution: Run the kinase reactions according to the manufacturer's protocol. Measure the endpoint (e.g., luminescence).
-
Data Analysis: Plot the reaction velocity versus substrate (ATP) concentration at each inhibitor concentration (Michaelis-Menten plot). Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).
-
Interpretation:
-
Competitive Inhibition: Lines on the Lineweaver-Burk plot intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Downstream Pathway Modulation
The final and most important validation is to demonstrate that inhibiting the target kinase with the compound produces the desired biological effect within the cell. This is achieved by measuring the phosphorylation status of known downstream substrates of the target kinase.
Causality and Rationale: A functional kinase inhibitor should decrease the phosphorylation of its substrates. For example, if the target is a receptor tyrosine kinase like VEGFR2, treatment should decrease the phosphorylation of downstream effectors like AKT and ERK.[2] This experiment provides the definitive link between target engagement (from CETSA) and functional cellular outcome, completing the logical chain of the mechanism of action.
Experimental Protocol 4: Western Blot for Pathway Analysis
-
Cell Treatment: Treat cells expressing the target kinase with increasing concentrations of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline for a relevant time period (e.g., 2, 6, or 24 hours). Include a positive control (a known inhibitor of the pathway) and a negative control (DMSO).
-
Cell Lysis: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Probe one membrane with an antibody specific to the phosphorylated form of the target kinase (p-Kinase) and a key downstream substrate (p-Substrate).
-
Probe a parallel membrane with antibodies for the total levels of the kinase (Total-Kinase), the total substrate (Total-Substrate), and a loading control (e.g., GAPDH or β-Actin).
-
-
Detection and Analysis: Use an appropriate secondary antibody (e.g., HRP-conjugated) and chemiluminescent substrate to visualize the bands. A dose-dependent decrease in the p-Kinase and p-Substrate signals, without a change in total protein levels, confirms effective pathway inhibition.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the Pim-1 pro-survival pathway.[7]
Quantitative Data Summary
While specific data for the title compound is unavailable, the successful completion of the proposed experiments would yield quantitative data that could be summarized as follows for comparison with reference compounds.
| Kinase Target | Compound IC₅₀ (nM) | Reference Cpd 1 IC₅₀ (nM) | Reference Cpd 2 IC₅₀ (nM) |
| Pim-1 | 74 | 150 | >10,000 |
| Pim-2 | 210 | 350 | >10,000 |
| VEGFR2 | >10,000 | >10,000 | 5 |
| EGFR | >10,000 | >10,000 | 25 |
| GSK-3β | 1800 | 25 | >10,000 |
Table 1: Hypothetical quantitative data from in vitro kinase assays. This table illustrates how the potency and selectivity of the novel compound would be compared against established inhibitors for different kinases mentioned in the literature.[7][8]
Conclusion and Future Directions
This guide presents a robust, logical, and experimentally rigorous framework for the comprehensive elucidation of the mechanism of action for 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline. By progressing from broad, unbiased screening to highly specific cellular and biochemical assays, this strategy is designed to definitively test the primary hypothesis of protein kinase inhibition. Successful execution of these protocols will not only identify the molecular target but also validate its engagement in cells and confirm the functional consequences on downstream signaling. The resulting data package would provide a solid foundation for further preclinical development, including structure-activity relationship studies to enhance potency and selectivity, advanced ADME/Tox profiling, and eventual evaluation in in vivo models of disease.
References
-
Title: Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. Source: ResearchGate. URL: [Link]
-
Title: New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Source: MDPI. URL: [Link]
-
Title: Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Source: MSA Repository "MSAR". URL: [Link]
-
Title: Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review. Source: ResearchGate. URL: [Link]
-
Title: Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Source: Semantic Scholar. URL: [Link]
-
Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Source: International Journal of Organic Chemistry. URL: [Link]
-
Title: Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Source: MDPI. URL: [Link]
-
Title: Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. Source: PMC. URL: [Link]
-
Title: Exploring Potential of Quinoxaline Moiety. Source: ResearchGate. URL: [Link]
-
Title: Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Source: Der Pharma Chemica. URL: [Link]
-
Title: A green synthesis of quinoxaline derivatives & their biological actives. Source: Research India Publications. URL: [Link]
-
Title: Quinoxaline: Synthetic and pharmacological perspectives. Source: International Journal of Pharmaceutical Research and Development. URL: [Link]
-
Title: 2-Chloro-5,6,7,8-tetrahydroquinoxaline. Source: Chem-Impex. URL: [Link]
-
Title: Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives-a review. Source: Pharmacophore. URL: [Link]
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Solubility and Stability Dynamics of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline: A Technical Guide for Preclinical Development
Executive Summary
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (CAS: 2092101-97-6) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery[1]. With a molecular formula of C9H11ClN2 and a molecular weight of 182.65 g/mol , its unique structural motif—a pyrazine ring fused to a saturated cyclohexane ring—imparts distinct physicochemical properties[1]. This whitepaper provides an in-depth analysis of the solubility and stability profiles of this compound, detailing the underlying chemical causality and providing self-validating experimental protocols for preclinical evaluation.
Structural Profiling & Chemical Causality
The physicochemical behavior of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline is dictated by its hybrid structural features:
-
The Tetrahydroquinoxaline Core: The fusion of a fully saturated cyclohexane ring to the electron-deficient pyrazine ring creates an amphiphilic character. The saturated ring increases lipophilicity, driving organic solubility, while the pyrazine nitrogens act as weak hydrogen-bond acceptors, allowing for pH-dependent aqueous solubility.
-
C2-Chlorine Activation: The chlorine atom at the C2 position is highly activated. The adjacent pyrazine nitrogens exert strong electron-withdrawing inductive (-I) and mesomeric (-M) effects, rendering the C2 carbon highly electrophilic[2]. This makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (
)[3].
Solubility Dynamics
Understanding the equilibrium solubility of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline is critical for formulation and bioassay design. Due to the weakly basic nature of the pyrazine nitrogens, the compound exhibits a pH-dependent solubility profile, with higher solubility in acidic environments due to protonation.
Table 1: Predicted Solubility Profile
| Solvent / Media | pH | Predicted Solubility Range | Causality / Mechanism |
| 0.1 M HCl | 1.2 | High (>10 mg/mL) | Protonation of pyrazine nitrogens forming a soluble hydrochloride salt. |
| Acetate Buffer | 4.5 | Moderate (1 - 5 mg/mL) | Partial ionization; balance of lipophilicity and solvation. |
| Phosphate Buffer | 6.8 | Low (<1 mg/mL) | Neutral species dominates; hydrophobic tetrahydro ring limits aqueous solvation. |
| DMSO / Methanol | N/A | Very High (>50 mg/mL) | Favorable hydrophobic interactions and low dielectric constant matching. |
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a self-validating system through mass balance and prolonged equilibration[6][7].
-
Step 1: Media Preparation: Prepare standard pharmacopoeial buffers at pH 1.2 (0.1 M HCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate) to mimic the gastrointestinal tract[8].
-
Step 2: Saturation: Add an excess amount of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (e.g., 10 mg) to 5 mL of each buffer in sealed glass vials. Causality: Excess solid ensures that the thermodynamic saturation point is reached and maintained[8].
-
Step 3: Equilibration: Place the vials in a thermostatic orbital shaker at 37 ± 0.5 °C. Agitate at 150 RPM for 24 hours[7]. Causality: 24 hours is typically sufficient to overcome the activation energy of dissolution and achieve true thermodynamic equilibrium.
-
Step 4: Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter[7]. Self-Validation: Discard the first 1 mL of filtrate to account for potential API adsorption to the filter membrane.
-
Step 5: Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a validated calibration curve (R² > 0.999)[6].
Stability & Degradation Pathways
The stability of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline is challenged by two primary degradation vectors:
Caption: Chemical degradation pathways of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline.
Protocol 2: Forced Degradation & Stability-Indicating Assay
To establish a self-validating stability profile, forced degradation studies must be conducted to ensure the analytical method is "stability-indicating" (i.e., capable of resolving the parent peak from all degradants).
-
Hydrolytic Stress (Acid/Base): Expose 1 mg/mL API solutions to 0.1 N HCl and 0.1 N NaOH at 60 °C for 7 days. Causality: Basic conditions will rapidly induce
displacement of the chlorine atom by hydroxide ions, yielding the 2-hydroxy derivative[3]. -
Thermal & Photolytic Stress: Expose solid API to 80 °C for 7 days, and UV/Vis light (1.2 million lux hours) per ICH Q1B guidelines.
-
Self-Validation (Mass Balance): The sum of the parent peak area and all degradation product peak areas must equal approximately 100% of the initial parent peak area. A mass balance deviation >5% indicates secondary degradation or volatile degradants.
Table 2: Expected Forced Degradation Outcomes
| Stress Condition | Reagent / Environment | Primary Degradation Pathway | Expected Degradation Extent |
| Acidic | 0.1 N HCl, 60°C | Minimal (Protonation stabilizes ring) | < 5% |
| Basic | 0.1 N NaOH, 60°C | > 20% | |
| Oxidative | 3% H₂O₂, 25°C | Dehydrogenation / Aromatization | > 30% |
| Thermal | Solid, 80°C | Stable | < 2% |
ICH Q1A(R2) Stability Testing Workflow
For formal preclinical and clinical development, the compound must undergo long-term stability testing according to International Council for Harmonisation (ICH) guidelines[9][10].
Caption: ICH Q1A(R2) stability testing workflow for active pharmaceutical ingredients.
Storage Recommendations: Based on the chemical causality outlined above, 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline should be stored in tightly sealed, light-resistant containers under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent oxidative aromatization and ambient moisture-induced hydrolysis.
References
-
BLD Pharm. "2092101-97-6 | 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline". BLD Pharm Database. 1
-
Scribd. "Solubility - A Fundamental Concept in Pharmaceutical Sciences". Scribd.6
-
National Institutes of Health (NIH). "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan". PMC.7
-
World Health Organization (WHO). "Annex 4: The 'shake flask' method for solubility determination". WHO Technical Report Series. 8
-
StackExchange Chemistry. "How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?". StackExchange. 2
-
National Institutes of Health (NIH). "Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-)". PubMed. 3
-
National Institutes of Health (NIH). "Synthesis of Diverse Functionalized Quinoxalines by Oxidative Tandem Dual C-H Amination of Tetrahydroquinoxalines with Amines". PubMed. 5
-
ICH Official Guidelines. "Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES". ICH. 9
-
Memmert. "Stability tests according to ICH Q1A (R2)". Memmert Whitepaper. 10
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- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 5. Synthesis of Diverse Functionalized Quinoxalines by Oxidative Tandem Dual C-H Amination of Tetrahydroquinoxalines with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. who.int [who.int]
- 9. pharma.gally.ch [pharma.gally.ch]
- 10. memmert.com [memmert.com]
Methodological & Application
Protocol for the Synthesis of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline
Target Audience: Researchers, scientists, and drug development professionals. Compound CAS: 2092101-97-6
Introduction & Mechanistic Rationale
The target compound, 2-chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline, is an essential heterocyclic building block in medicinal chemistry. Fused pyrazine and quinoxaline derivatives are frequently utilized for the synthesis of kinase inhibitors, receptor modulators, and other advanced therapeutic agents due to their favorable hydrogen-bonding profiles and structural rigidity[1]. The synthesis of this specific building block relies on a robust, self-validating two-step sequence: a regioselective cyclocondensation followed by deoxychlorination.
Step 1: Cyclocondensation (Lactam-Lactim Tautomerization)
The construction of the tetrahydroquinoxaline core is achieved via the condensation of an
Step 2: Deoxychlorination via Vilsmeier-Type Activation
The conversion of the pyrazinone intermediate to the corresponding chloropyrazine is achieved using phosphorus oxychloride (
Experimental Protocols
Safety Precautions:
Step 1: Synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoxalin-2(1H)-one
-
Initiation: In an oven-dried round-bottom flask, dissolve cyclohexane-1,2-dione (1.0 eq) in anhydrous methanol (0.2 M) and cool to 0 °C using an ice bath.
-
Reagent Addition: Add alaninamide hydrochloride (1.1 eq) to the stirring solution, followed by the portion-wise addition of sodium acetate (1.2 eq) to neutralize the hydrochloride salt and enable nucleophilic attack.
-
Cyclization: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) for 4–6 hours.
-
Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Triturate the resulting residue with cold distilled water to precipitate the product.
-
Collection: Filter the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the intermediate as a solid.
Step 2: Synthesis of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline
-
Activation: Suspend the 3-methyl-5,6,7,8-tetrahydroquinoxalin-2(1H)-one intermediate (1.0 eq) in neat
(10.0 eq) at 0 °C under an inert nitrogen atmosphere[4]. -
Chlorination: Slowly warm the mixture to room temperature, then heat to reflux (approx. 100–105 °C) for 3–5 hours[3]. Monitor the reaction progress via LC-MS or TLC until complete consumption of the starting material is observed.
-
Concentration: Cool the mixture to room temperature and carefully concentrate under reduced pressure to remove the majority of the excess
. -
Quenching (Critical): Slowly pour the concentrated residue over vigorously stirred crushed ice to quench the residual
safely[4]. Neutralize the aqueous phase to pH ~7 using saturated aqueous . -
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate. Purify the crude product via silica gel flash chromatography (eluting with Hexanes/EtOAc) to yield the pure 2-chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline.
Data Presentation: Reagent Stoichiometry & Expected Yields
| Reagent | MW ( g/mol ) | Equivalents | Function | Expected Yield |
| Cyclohexane-1,2-dione | 112.13 | 1.0 | Starting Material | N/A |
| Alaninamide HCl | 124.57 | 1.1 | Reactant | N/A |
| Sodium Acetate | 82.03 | 1.2 | Base | N/A |
| Intermediate (Step 1) | 164.20 | 1.0 | Intermediate | 70 - 85% |
| Phosphorus Oxychloride | 153.33 | 10.0 | Reagent / Solvent | N/A |
| Final Product (Step 2) | 182.65 | N/A | Target Compound | 65 - 80% |
Mandatory Visualization
Two-step synthetic workflow for 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline.
References
- European Patent Office. (2016).SUBSTITUTED TETRAHYDROQUINOLINONE COMPOUNDS AS ROR GAMMA MODULATORS (EP 3294713 B1).
- European Patent Office. (2021).AZABICYCLIC SHP2 INHIBITORS (EP 4039685 A1).
- ACS Publications. (2022).A Medicinal Chemist's Guide to Molecular Interactions.
- JYU. (2023).Studies Towards Synthesis of Favipiravir & Humilisin E.
Sources
Application Note: Strategic Utilization of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline in Medicinal Chemistry
[1]
Executive Summary & Strategic Value
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (CAS: 138797-21-4) represents a high-value "hybrid" scaffold in modern drug discovery.[1] Unlike its fully aromatic counterpart (2-chloro-3-methylquinoxaline), this tetrahydro-derivative offers a unique balance of lipophilicity (LogP) modulation and sp3 character , satisfying the increasing demand for "escape from flatland" in library design.[1]
This guide details the chemical reactivity profile and practical protocols for utilizing this building block to generate diverse libraries of bioactive agents, particularly targeting CNS receptors (e.g.,
Key Advantages of the Scaffold:
-
Physicochemical Tuning: The saturated 5,6,7,8-ring lowers the melting point and increases solubility compared to the flat aromatic analog.[1]
-
Dual-Reactivity Centers:
-
C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (
) and Pd-catalyzed cross-couplings. -
C3-Methyl: Activated for lateral deprotonation or radical functionalization due to the adjacent pyrazine nitrogen.
-
Chemical Profile & Reactivity Map
Physicochemical Properties
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | Low MW fragment (<200 Da) allows significant growth room. | |
| Molecular Weight | 182.65 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| LogP (Predicted) | ~2.1 - 2.5 | Moderate lipophilicity; good BBB permeability potential. |
| H-Bond Acceptors | 2 (Pyrazine nitrogens) | Critical for hinge binding in kinases. |
| Topological Polar Surface Area | ~26 Ų | Favorable for CNS penetration. |
Reactivity Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways. The C2-Chlorine is the primary handle for diversity, while the C3-Methyl offers vector extension.
Detailed Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution ( ) with Amines
Objective: To synthesize 2-amino-substituted tetrahydroquinoxalines (common pharmacophores in antidepressant and antitubercular research).
Mechanism: The pyrazine ring is electron-deficient, activating the C2-position. The 3-methyl group provides steric bulk but does not deactivate the ring significantly.
Materials:
-
Substrate: 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (1.0 eq)[1]
-
Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Benzylamine) (1.2 – 1.5 eq)[1]
-
Base:
(2.0 eq) or (1.5 eq)[1] -
Solvent: DMF (anhydrous) or DMSO[1]
-
Temperature: 80°C – 100°C[1]
Step-by-Step Procedure:
-
Setup: In a 25 mL reaction vial equipped with a magnetic stir bar, dissolve 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (182 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).
-
Addition: Add the amine (1.2 mmol) followed by
(276 mg, 2.0 mmol).-
Note: If using a volatile amine, use a sealed tube.[1]
-
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting material (
) should disappear, and a more polar spot ( ) should appear.[1] -
Workup:
-
Purification: Purify via flash column chromatography (
, Gradient: 0 40% EtOAc/Hexanes).
Expected Outcome: 75–90% yield of the 2-amino-derivative.
-
Validation:
NMR will show the loss of the downfield aromatic proton signals (if comparing to unsubstituted) and the incorporation of amine alkyl signals.[1] The 5,6,7,8-tetrahydro protons typically appear as multiplets between 1.7 – 2.9 ppm.[1]
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: To install aryl or heteroaryl groups at C2, creating biaryl systems often found in kinase inhibitors.[1]
Materials:
-
Substrate: 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (1.0 eq)[1]
-
Boronic Acid: Phenylboronic acid (or derivative) (1.2 eq)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(2M aqueous solution, 3.0 eq)[1] -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure:
-
Inert Atmosphere: Purge a microwave vial or Schlenk flask with nitrogen.
-
Loading: Add the chloro-substrate (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).[1]
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and 2M
(1.5 mL). -
Reaction: Heat at 100°C for 12 hours (thermal) or 120°C for 30 mins (microwave).
-
Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water/brine.[1]
-
Purification: Flash chromatography.
Advanced Application: Lateral Functionalization
The C3-methyl group is "pseudo-benzylic" (activated by the pyrazine nitrogen). It can be deprotonated to form a nucleophile.
Concept:
Critical Note: This reaction competes with nucleophilic attack at the C2-Cl. To favor lateral lithiation over
Case Studies & Biological Relevance
Case Study 1: Alpha-2 Adrenergic Agonists
Researchers have utilized the tetrahydroquinoxaline scaffold to develop analogs of Brimonidine . While Brimonidine is a fully aromatic quinoxaline, the 5,6,7,8-tetrahydro variants often exhibit improved receptor subtype selectivity (
Case Study 2: PI3K/mTOR Inhibitors
In kinase drug discovery, the quinoxaline core is a privileged scaffold (e.g., in compounds targeting the ATP-binding site).[1] The 2-chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline serves as a key intermediate.[1] The C2 position binds to the hinge region (after amination), while the C3-methyl group projects into the hydrophobic pocket, providing selectivity over other kinases [2].[1]
Safety & Handling
-
Hazards: The compound is an organochloride and should be treated as a potential skin sensitizer and irritant.
-
Stability: Stable under ambient conditions. Avoid strong oxidizing agents.
-
Storage: Store at 2–8°C under inert gas (Argon) to prevent slow hydrolysis or oxidation of the methyl group over long periods.
References
-
Structural insights into 5,6,7,8-tetrahydroquinoxaline derivatives. Source: PubChem Compound Summary. URL:[Link][1]
-
Reactions of 2-chloroquinoxalines with nucleophiles: A comparative study. Source: Rasayan Journal of Chemistry (Extrapolated from 6-chloro analogs). URL:[Link]
-
Tetrahydroquinoxaline synthesis and utility in medicinal chemistry. Source: National Institutes of Health (PMC). URL:[Link]
The Emerging Role of Tetrahydroquinoxalines in Neuropharmacology: A Guide for Researchers
This document provides a detailed overview of the application of tetrahydroquinoxalines (THQs) in neuropharmacology research. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile chemical scaffold. This guide offers insights into the mechanisms of action, experimental protocols, and structure-activity relationships of THQ derivatives, aiming to facilitate further exploration and drug discovery in this promising area.
Introduction to Tetrahydroquinoxalines in Neuroscience
Tetrahydroquinoxalines (THQs) are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and neuropharmacology. Their unique structural features allow for diverse chemical modifications, leading to a wide range of biological activities. In the context of the central nervous system (CNS), THQ derivatives have demonstrated potential as therapeutic agents for a variety of neurological and neurodegenerative disorders. Their activities stem from their ability to interact with multiple molecular targets, including receptors, enzymes, and other proteins involved in crucial neuronal processes.[1] This guide will delve into the key applications of THQs in neuropharmacology, providing both the theoretical framework and practical methodologies for their investigation.
Mechanisms of Action: A Multifaceted Approach to Neuroprotection
The neuropharmacological effects of tetrahydroquinoxalines are attributed to their engagement with several key molecular targets and signaling pathways within the central nervous system. This multi-target profile makes them particularly attractive for complex multifactorial neurological disorders.
Modulation of Excitatory Neurotransmission: AMPA/NMDA Receptor Antagonism
Excessive activation of glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors, is a key contributor to excitotoxicity, a pathological process implicated in neurodegenerative diseases such as ischemic stroke and epilepsy.[2] Several THQ derivatives have been identified as potent antagonists of these receptors.[2] By blocking the binding of glutamate, these compounds can prevent the excessive influx of calcium ions into neurons, a primary trigger of cell death pathways.
The structure-activity relationship (SAR) studies have shown that substitutions on the benzene ring of the THQ scaffold significantly influence their potency as AMPA/NMDA receptor antagonists. For instance, certain quinoxaline derivatives have demonstrated competitive inhibition at both kainate/AMPA and glycine/NMDA receptors.[3]
Inhibition of Acetylcholinesterase: A Strategy for Alzheimer's Disease
A well-established therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Reduced cholinergic neurotransmission is a hallmark of Alzheimer's disease, and by inhibiting AChE, the levels of acetylcholine in the synaptic cleft are increased, leading to improved cognitive function. Several THQ derivatives have been synthesized and evaluated as AChE inhibitors, with some showing potent inhibitory activity.
Antioxidant and Neuroprotective Effects: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage in a wide range of neurodegenerative disorders, including Parkinson's and Alzheimer's diseases.[4][5] Tetrahydroquinoxalines have been shown to possess significant antioxidant properties. Their mechanism of action in this context is believed to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[6][7][8]
Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2][4] Oxidative stress or the presence of antioxidant compounds like certain THQs can lead to the dissociation of Nrf2 from Keap1.[2] The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of a battery of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9][10]
Caption: Nrf2-ARE antioxidant response pathway activation by THQs.
Inhibition of Tubulin Polymerization and Anti-apoptotic Effects
Microtubules are crucial for maintaining neuronal structure, axonal transport, and cell division. Disruption of microtubule dynamics can lead to neuronal dysfunction and death. Some THQ derivatives have been identified as inhibitors of tubulin polymerization, binding to the colchicine binding site on β-tubulin.[8] This activity can arrest the cell cycle in the G2/M phase and induce apoptosis, which is a desirable effect in the context of neuroblastoma and other brain cancers.[8]
Conversely, in the context of neurodegenerative diseases where preventing neuronal death is the goal, some THQs have demonstrated anti-apoptotic properties.[11] Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of caspases and the Bcl-2 family of proteins.[3][5][12][13] The intrinsic pathway of apoptosis is often triggered by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3.[14] Neuroprotective THQs may inhibit this pathway by modulating the expression of pro- and anti-apoptotic Bcl-2 family proteins, such as Bax and Bcl-2, thereby preventing mitochondrial dysfunction and subsequent caspase activation.[11][15]
Caption: Inhibition of the intrinsic apoptosis pathway by THQs.
Data Presentation: Structure-Activity Relationships
The following table summarizes the biological activities of selected tetrahydroquinoxaline derivatives, highlighting their structure-activity relationships. This data is crucial for guiding the design of new and more potent neuropharmacological agents.
| Compound ID | Structure | Target | Activity (IC50/Ki) | Reference |
| I-7 | Tetrahydroquinoxaline sulfonamide derivative | Tubulin Polymerization | IC50 = 3.97 µM | [3] |
| 13d | N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivative | Tubulin Polymerization | IC50 = 3.97 µM | [8] |
| 5,6,7-trichloro-QTO | 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oxime | NMDA Receptor (glycine site) | IC50 = 7 nM | [4] |
| 5,6,7-trichloro-QTO | AMPA Receptor | Kb = 180 nM | [4] | |
| 6c | Quinoxaline derivative | Acetylcholinesterase (AChE) | IC50 = 27.79 nM | [14] |
| 7b | Tacrine-tetrahydroquinoline heterodimer | Acetylcholinesterase (AChE) | IC50 = 0.5 nM | [16] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments used in the neuropharmacological evaluation of tetrahydroquinoxalines.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method to determine the AChE inhibitory activity of test compounds.[14][15]
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 7.5)
-
Test tetrahydroquinoxaline compounds
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of AChE solution (0.25 U/mL in phosphate buffer) to each well.
-
Add 50 µL of the test compound solution (at various concentrations) or positive control to the respective wells. For the blank, add 50 µL of buffer.
-
Incubate the plate at room temperature for 30 minutes.
-
Prepare the substrate solution containing ATCI and DTNB in phosphate buffer.
-
Add 100 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 3 minutes.
-
Calculate the percentage of inhibition for each compound concentration compared to the control (enzyme activity without inhibitor).
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: In Vivo Anxiolytic Activity Assessment - Elevated Plus Maze (EPM) Test
The EPM test is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs in rodents.[6][10][13][17][18]
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Male Swiss albino mice (20-25 g)
-
Test tetrahydroquinoxaline compounds
-
Vehicle control (e.g., 1% Tween 80 in saline)
-
Positive control (e.g., Diazepam, 1 mg/kg)
-
Video tracking software (optional)
Procedure:
-
Acclimatize the mice to the experimental room for at least 1 hour before testing.
-
Administer the test compound, vehicle, or positive control to the mice (e.g., intraperitoneally or orally) at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place a mouse at the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for a 5-minute period.
-
Record the number of entries into and the time spent in the open and closed arms. An entry is defined as all four paws entering an arm.
-
After each trial, clean the maze with 70% ethanol to remove any olfactory cues.
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the number of entries into the open arms compared to the vehicle-treated group.
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules by monitoring the change in turbidity.[9][19][20]
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Test tetrahydroquinoxaline compounds
-
Positive control (e.g., Paclitaxel for enhancement, Nocodazole for inhibition)
-
96-well, clear bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare the tubulin solution at the desired concentration (e.g., 3 mg/mL) in General Tubulin Buffer containing GTP (1 mM) and glycerol (10%).
-
In a pre-warmed 96-well plate, add 10 µL of the 10x concentrated test compound or control solution to each well.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the pre-warmed microplate reader and start recording the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance against time. A decrease in the rate and extent of the absorbance increase compared to the control indicates inhibition of tubulin polymerization, while an increase suggests enhancement.
Caption: General experimental workflow for THQ-based neuropharmacology research.
Application Notes: Guiding Principles for Robust Research
-
Causality in Experimental Choices: The selection of specific assays should be driven by the hypothesized mechanism of action of the THQ derivative. For instance, if a compound is designed based on an antioxidant pharmacophore, initial screening should include assays for radical scavenging activity and activation of the Nrf2-ARE pathway. Subsequent in vivo studies in models of oxidative stress-related neurodegeneration would then be a logical progression.
-
Self-Validating Protocols: Each experimental protocol should include appropriate positive and negative controls to ensure the validity of the results. For example, in the AChE inhibition assay, a known inhibitor like donepezil serves as a positive control, while the vehicle serves as a negative control. This allows for the normalization of data and confirmation that the assay is performing as expected.
-
In-Text Citations and Authoritative Grounding: All claims regarding the mechanisms of action and the rationale behind experimental protocols should be supported by citations to peer-reviewed scientific literature. This ensures the scientific integrity of the research and provides a foundation for further investigation.
-
Data Interpretation and Structure-Activity Relationships: The systematic evaluation of a series of THQ analogues is crucial for establishing clear structure-activity relationships. This information is invaluable for the rational design of more potent and selective compounds. Computational modeling and docking studies can further aid in understanding the molecular interactions between the THQ derivatives and their targets, providing insights for lead optimization.
Conclusion
Tetrahydroquinoxalines represent a highly promising and versatile scaffold for the development of novel neuropharmacological agents. Their ability to modulate multiple key targets within the CNS, including neurotransmitter receptors, enzymes, and signaling pathways involved in neuroprotection, offers a significant advantage for treating complex neurological disorders. The detailed protocols and application notes provided in this guide are intended to equip researchers with the necessary tools and knowledge to explore the full therapeutic potential of this exciting class of compounds. Continued research in this area holds the promise of delivering new and effective treatments for a range of debilitating neurological and neurodegenerative diseases.
References
-
Carling, R. W., et al. (1997). Synthesis and Structure-Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site. Journal of Medicinal Chemistry, 40(5), 754–765. [Link]
-
El-Sayed, M. A., et al. (2011). Role of Bcl-2 family proteins and caspases in the regulation of apoptosis. Molecular and Cellular Biochemistry, 351(1-2), 49–63. [Link]
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Honma, T., et al. (2000). Syntheses and structure-activity relationships of 5,6,7, 8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxaline derivatives with retinoic acid receptor alpha agonistic activity. Journal of Medicinal Chemistry, 43(3), 409–419. [Link]
-
Lee, J. M., et al. (2001). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry, 276(22), 18515–18518. [Link]
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Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180–185. [Link]
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Loboda, A., et al. (2016). The Keap1/Nrf2 Signaling Pathway in Keratinization. International Journal of Molecular Sciences, 17(8), 1265. [Link]
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Pellow, S., et al. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149–167. [Link]
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Saeed, A., et al. (2018). Quinoxaline derivatives: A review of their biological activities. Molecules, 23(4), 893. [Link]
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Shacka, J. J., et al. (2005). Regulation of neuronal cell death and neurodegeneration by members of the Bcl-2 family: therapeutic implications. Current Drug Targets-CNS & Neurological Disorders, 4(1), 25–39. [Link]
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Sienkiewicz, K., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. [Link]
-
Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47–59. [Link]
-
Sienkiewicz, K., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14309. [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Kit (Cat. # BK006P). [Link]
-
Harder, A., et al. (2010). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Visualized Experiments, (39), e1954. [Link]
-
Worek, F., et al. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1445, 147–158. [Link]
-
Moratilla-Rivera, I., et al. (2023). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. International Journal of Molecular Sciences, 24(4), 3653. [Link]
-
Satoh, T., & Lipton, S. A. (2022). A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases. Frontiers in Aging Neuroscience, 13, 783039. [Link]
-
Lo, S. C., et al. (2006). The complexity of the Nrf2 pathway: Beyond the antioxidant response. Molecular and Cellular Biology, 26(1), 1–13. [Link]
-
Wang, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 133–143. [Link]
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. [Link]
-
Poprac, P., et al. (2021). Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening. International Journal of Molecular Sciences, 22(7), 3698. [Link]
-
Li, H., et al. (2021). A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. European Journal of Medicinal Chemistry, 226, 113827. [Link]
-
Kaczmarek, M., et al. (2020). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 10(1), 1–13. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 7. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]
- 8. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of neuronal cell death and neurodegeneration by members of the Bcl-2 family: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
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- 15. Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Setup for Reacting 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline
Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.
Introduction
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (CAS: 2092101-97-6)[1] is a highly valuable bicyclic heteroaromatic building block utilized extensively in medicinal chemistry and drug discovery. Featuring a pyrazine ring fused to a saturated cyclohexane moiety, this scaffold offers unique physicochemical properties, including increased lipophilicity and enhanced three-dimensionality (sp³ character) compared to fully aromatic quinoxalines.
The presence of the C2-chlorine atom adjacent to the pyrazine nitrogen renders this position highly electrophilic. This structural feature enables divergent synthetic functionalization, primarily through Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling reactions[2].
Mechanistic Rationale & Causality
As an application scientist, it is critical to understand why specific reaction conditions are chosen to manipulate this scaffold effectively:
-
SNAr Pathway: The electronegative pyrazine nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer complex intermediate formed during nucleophilic attack. Polar aprotic solvents (e.g., DMSO, DMF) are strictly chosen over protic solvents because they poorly solvate the nucleophile—increasing its ground-state energy and reactivity—while highly stabilizing the polar transition state, thereby accelerating the rate-determining step[3].
-
Cross-Coupling Pathway: While heteroaryl chlorides are traditionally challenging substrates for oxidative addition due to the strong C-Cl bond, the electron-deficient nature of the pyrazine ring facilitates the insertion of Pd(0)[2]. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) are required to accelerate oxidative addition and prevent catalyst deactivation via heteroatom coordination.
Divergent synthetic pathways for 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline modification.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines
Objective: Synthesis of 2-amino-3-methyl-5,6,7,8-tetrahydroquinoxaline derivatives. Self-Validating System: Reaction progress is monitored by LC-MS. The starting material exhibits a distinct isotopic chlorine pattern (M, M+2 at m/z 183/185). Successful conversion is validated by the complete disappearance of this pattern and the emergence of a single, highly polar [M+H]⁺ product peak.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, weigh out 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (1.0 equiv, 1.0 mmol, 182.65 mg)[1].
-
Reagent Addition: Add the desired secondary amine (e.g., morpholine, 1.5 equiv, 1.5 mmol). Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv, 2.0 mmol). Causality: DIPEA is selected as a sterically hindered, non-nucleophilic base to scavenge the generated HCl byproduct without competing with the amine for the electrophilic center.
-
Solvent: Add anhydrous DMSO (3.0 mL). Causality: DMSO provides optimal kinetic acceleration for the SNAr reaction of chloroquinoxalines by stabilizing the transition state[3].
-
Reaction Execution: Seal the vial with a Teflon-lined crimp cap. Heat the mixture to 90 °C in a pre-heated oil bath or heating block for 4–6 hours under vigorous stirring.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with half-saturated aqueous brine (3 × 10 mL) to effectively partition and remove the DMSO and DIPEA hydrochloride salts.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure product.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 2-aryl-3-methyl-5,6,7,8-tetrahydroquinoxalines via C-C bond formation. Self-Validating System: The pre-catalyst activation is visually confirmed by a distinct color change (from yellow/orange to deep red/brown) indicating the formation of the active Pd(0) species. TLC monitoring (UV 254 nm) will show a new, less polar spot corresponding to the biaryl product.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, add 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (1.0 equiv, 1.0 mmol, 182.65 mg), the selected arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₃PO₄ (2.5 equiv, 2.5 mmol).
-
Catalyst Loading: Add Pd(OAc)₂ (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%). Causality: The steric bulk of XPhos promotes rapid reductive elimination, while its electron-rich nature facilitates oxidative addition into the activated but sterically hindered C-Cl bond[2].
-
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5.0 mL). Causality: The biphasic system ensures that the boronic acid and inorganic base dissolve and transmetalate efficiently at the aqueous-organic interface. Degas the suspension by sparging with Argon gas for 10 minutes. Oxygen exclusion is critical to prevent oxidative homocoupling of the boronic acid and degradation of the phosphine ligand.
-
Reaction Execution: Seal the vessel and heat to 100 °C for 8–12 hours under rapid stirring (≥800 rpm) to maximize the interfacial surface area of the biphasic mixture.
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the cross-coupled product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters and expected outcomes for both experimental workflows, providing a quick reference for reaction optimization.
| Parameter | Protocol 1: SNAr Amination | Protocol 2: Suzuki-Miyaura Coupling |
| Reaction Type | Nucleophilic Aromatic Substitution | Pd-Catalyzed Cross-Coupling |
| Electrophile | 1.0 equiv (C2-Cl) | 1.0 equiv (C2-Cl) |
| Coupling Partner | Secondary Amine (1.5 equiv) | Arylboronic Acid (1.2 equiv) |
| Catalyst / Ligand | None (Thermally driven) | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) |
| Base | DIPEA (2.0 equiv) | K₃PO₄ (2.5 equiv) |
| Solvent System | Anhydrous DMSO | 1,4-Dioxane / H₂O (4:1 v/v) |
| Temperature & Time | 90 °C, 4–6 hours | 100 °C, 8–12 hours |
| Typical Yield Range | 75% – 95% | 60% – 85% |
| Analytical Marker | Mass shift: [M+H]⁺ replaces [M, M+2]⁺ | Visual: Pd(0) color change (Yellow to Red) |
References
Sources
High-performance liquid chromatography (HPLC) purification of quinoxaline derivatives
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Synthetic Crude Mixtures Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction & Chemical Context
Quinoxaline derivatives are a privileged class of nitrogen-containing bicyclic heterocycles. Due to their ability to interact with diverse biological targets, they are extensively utilized in the development of antineoplastic, antimicrobial, and antiviral therapeutics[1]. However, isolating these compounds from crude synthetic mixtures via RP-HPLC presents significant chromatographic challenges.
The core issue stems from the basicity of the pyridine-type nitrogen atoms within the quinoxaline ring. During reversed-phase separations, these basic nitrogens are highly prone to deleterious secondary interactions with the stationary phase, leading to severe peak tailing, loss of resolution, and poor recovery during preparative scale-up[2]. This application note provides a comprehensive, causality-driven protocol for the analytical screening and preparative purification of quinoxaline derivatives, ensuring high purity (>95%) and optimal yield.
Mechanistic Causality: The Peak Tailing Phenomenon
To successfully purify quinoxalines, one must first understand the physical chemistry occurring inside the column. In standard silica-based C18 columns, the primary retention mechanism is the hydrophobic partitioning of the analyte into the alkyl chains. However, silica supports contain residual silanol groups (-Si-OH).
At mid-pH ranges (pH 3.0 – 7.0), these silanols dissociate into ionized, anionic silanoxides (-Si-O⁻)[3]. Simultaneously, the basic nitrogen atoms of the quinoxaline core become protonated. This creates a secondary, unwanted ion-exchange interaction between the positively charged analyte and the negatively charged column surface. Because the desorption kinetics of this ion-exchange process are significantly slower than hydrophobic partitioning, the analyte elutes unevenly, stretching the trailing edge of the peak[2].
Mechanism of peak tailing via interactions between basic nitrogens and ionized silanols.
The Causal Solutions
To eliminate peak tailing, we must disrupt this secondary interaction. This is achieved through two primary strategies:
-
Low pH Suppression: Lowering the mobile phase pH (< 3.0) forces the residual silanols into their neutral, fully protonated state, effectively shutting down the ion-exchange pathway[4].
-
High pH Deprotonation: Alternatively, raising the pH (> 9.0) deprotonates the basic quinoxaline nitrogens, rendering the analyte neutral. This eliminates electrostatic attraction and often increases sample loadability, though it requires specialized hybrid-silica columns that can withstand alkaline conditions[5].
Experimental Workflow & Self-Validating Protocols
The transition from a crude synthetic mixture to a highly pure Active Pharmaceutical Ingredient (API) requires a systematic, self-validating approach. The workflow below outlines the critical path from sample preparation to final lyophilization.
Workflow for the analytical screening and preparative HPLC purification of quinoxalines.
Protocol A: Analytical Method Development (Screening)
Objective: Establish a baseline separation with optimal peak symmetry prior to scale-up.
-
Sample Solubilization: Dissolve the crude quinoxaline mixture in a diluent matching the initial mobile phase conditions (e.g., 5-10% Acetonitrile in Water). If the compound is highly lipophilic, use Dimethyl Sulfoxide (DMSO) to achieve a concentration of 1.0 mg/mL.
-
Filtration (Critical Step): Pass the sample through a 0.22 µm PTFE syringe filter. Causality: Particulate matter will clog the column frit, causing localized bed deformation and split peaks.
-
Column Selection: Install a highly deactivated, end-capped C18 analytical column (e.g., 4.6 mm ID × 150 mm length, 5 µm particle size) to provide maximum steric shielding against silanols[2].
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade
(pH ~2.0). -
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Causality: TFA acts as a strong ion-pairing agent. It neutralizes the silanols and forms a hydrophobic ion-pair with the protonated quinoxaline, drastically sharpening the peak[4].
-
-
Gradient Execution: Run a linear scouting gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 220 nm and 254 nm.
Self-Validation Checkpoint:
Calculate the USP Tailing Factor (
-
Pass:
and Resolution ( ) . Proceed to Protocol B. -
Fail: If
, the secondary interactions are too strong. Switch to a polar-embedded column or transition to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5)[2].
Protocol B: Preparative HPLC Scale-Up
Objective: Isolate the target quinoxaline derivative at >95% purity without mass overload.
-
Scale-Up Calculation: To maintain the exact chromatographic profile observed in Protocol A, scale the flow rate and injection volume using the scale-up factor (
): (Where is the column radius and is the column length). -
System Equilibration: Equilibrate a preparative column (e.g., 21.2 mm ID × 250 mm length, 5 µm) with the optimized mobile phase at the scaled flow rate (typically 20-25 mL/min).
-
Sample Loading: Inject the filtered crude sample. To prevent mass overload (which manifests as a fronting "shark-fin" peak), do not exceed 1-2 mg of total analyte per gram of stationary phase.
-
Fraction Collection: Utilize UV-triggered fraction collection. Set the collection threshold to trigger at 5% of the expected peak maximum. Causality: Collecting the extreme tail of the peak risks co-eluting closely eluting synthetic impurities.
-
Solvent Removal & Lyophilization: Pool the pure fractions. Remove the volatile organic modifier (Acetonitrile) via rotary evaporation at 40°C under reduced pressure. Freeze the remaining aqueous layer and lyophilize to yield the purified quinoxaline as a dry, stable powder.
Quantitative Data: Method Optimization Matrix
The table below summarizes the empirical effects of different column chemistries and mobile phase additives on the purification of a standard basic quinoxaline derivative.
| Column Chemistry | Mobile Phase Additive | Operating pH | USP Tailing Factor ( | Target Purity (%) | Recovery Yield (%) |
| Standard C18 (Non-endcapped) | None (Water/ACN) | 6.5 | 2.8 (Severe Tailing) | 82.0 | 45.5 |
| Standard C18 | 0.1% Formic Acid | 2.8 | 1.6 (Moderate Tailing) | 91.5 | 68.0 |
| End-capped C18 | 0.1% TFA | 2.0 | 1.1 (Excellent) | >98.0 | 85.2 |
| Polar-Embedded C18 | 10 mM Amm. Bicarbonate | 9.5 | 1.0 (Excellent) | >99.0 | 88.5 |
Note: While high pH (Ammonium Bicarbonate) yields the best peak symmetry for basic heterocycles, it strictly requires the use of ethylene-bridged hybrid (BEH) silica particles to prevent column dissolution.
Troubleshooting & System Suitability
A robust protocol must validate itself continuously during execution. Monitor the following parameters to ensure scientific integrity:
-
Drifting Baseline during Gradient: A rising baseline at 220 nm is a normal optical artifact when using TFA, as its absorbance changes with the organic gradient. However, sudden step-changes indicate pump cavitation or air bubbles.
-
Retention Time Shifts: If the quinoxaline peak begins eluting earlier in subsequent preparative runs, the column is experiencing phase collapse or stationary phase hydrolysis (common when using aggressive silanol suppressors like Triethylamine)[4]. Flush the column with 100% organic solvent to restore the phase.
-
Post-Run Validation: Always re-inject a 10 µL aliquot of the pooled preparative fraction back onto the analytical system. The retention time must match the analytical standard precisely, and the integrated area percent must confirm >95% purity.
References
- Source: Chemical Science (RSC Publishing)
- What Causes Peak Tailing in HPLC?
- Peak Tailing in HPLC Source: Element Lab Solutions URL
- HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL
- Source: Chromatography Online (LCGC)
Sources
- 1. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00125K [pubs.rsc.org]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline as a building block for bioactive molecules
Application Note: 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline as a Privileged Scaffold in Drug Discovery
Executive Summary
The functionalization of heterocyclic cores is a cornerstone of modern medicinal chemistry. 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (CAS: 2092101-97-6) has emerged as a highly versatile building block for the synthesis of bioactive molecules[1][2]. Unlike fully aromatic quinoxalines, the partially saturated 5,6,7,8-tetrahydro ring imparts increased sp³ character and lipophilicity, allowing molecules to "escape from flatland" and achieve superior 3D conformational fits within complex protein binding pockets. The strategic placement of a labile chlorine atom at the C2 position, adjacent to a sterically tuning C3-methyl group, makes this compound an ideal electrophilic partner for carbon-heteroatom cross-coupling reactions[3][4].
This technical guide provides a comprehensive analysis of the mechanistic rationale, synthetic workflows, and biological applications of this building block, designed specifically for researchers and drug development professionals.
Structural & Physicochemical Profiling
Understanding the baseline properties of the building block is critical for optimizing reaction conditions and predicting downstream pharmacokinetic behavior.
| Property | Value | Mechanistic Implication |
| Chemical Formula | C₉H₁₁ClN₂ | Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5. |
| Molecular Weight | 182.65 g/mol | High atom economy during cross-coupling reactions[1]. |
| CAS Number | 2092101-97-6 | Unique identifier for sourcing and regulatory documentation[1][2]. |
| Electrophilicity | High at C2 | The electron-withdrawing nature of the pyrazine nitrogen activates the C-Cl bond for oxidative addition and S_NAr[3]. |
| sp³ Fraction (Fsp³) | 0.44 | The tetrahydro ring provides a non-planar geometry, improving aqueous solubility and reducing off-target intercalation[5]. |
Mechanistic Rationale: The "Why" Behind the Structure
The utility of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline is driven by three distinct structural features:
-
The C2-Chloride (Electrophilic Handle): The chlorine atom serves as a prime leaving group. Because it is positioned on an electron-deficient pyrazine ring, it is highly susceptible to both Palladium-catalyzed Buchwald-Hartwig aminations and Nucleophilic Aromatic Substitution (S_NAr)[3][4].
-
The C3-Methyl Group (Steric & Metabolic Shield): The methyl group adjacent to the reactive chloride provides steric hindrance that can dictate the regioselectivity of incoming nucleophiles. Biologically, it blocks metabolic oxidation at the C3 position, increasing the half-life of the final drug candidate.
-
The Tetrahydro Ring (Conformational Tuning): Fully aromatic quinoxalines are planar and often suffer from poor solubility or promiscuous DNA intercalation[6]. The 5,6,7,8-tetrahydro ring introduces a puckered conformation. This 3D architecture is critical for binding to specific enzymatic targets, such as the active site of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs), where the scaffold mimics the natural peptide substrate[7][8].
Synthetic Workflows & Validated Protocols
The following protocols detail the transformation of the building block into advanced pharmaceutical intermediates.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
Causality & Expert Insight: Coupling electron-deficient heterocyclic chlorides requires careful catalyst selection. Simple triarylphosphines often fail due to sluggish oxidative addition or rapid catalyst deactivation[9]. We utilize a bulky, electron-rich biarylphosphine ligand (XPhos) paired with Palladium(II) acetate. XPhos facilitates the rapid oxidative addition of the C-Cl bond and promotes reductive elimination due to its immense steric bulk[3][4].
Materials:
-
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (1.0 equiv, 1.0 mmol)
-
Primary or Secondary Amine (1.2 equiv, 1.2 mmol)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)
-
Anhydrous Toluene (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Schlenk conditions (Argon/Nitrogen), charge an oven-dried reaction vial with Pd(OAc)₂, XPhos, and NaOtBu[3].
-
Substrate Addition: Add 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline and the chosen amine. If the amine is a liquid, add it after the solvent.
-
Solvation & Degassing: Add anhydrous toluene. Seal the vial and purge the headspace with Argon for 5 minutes.
-
Reaction: Heat the mixture to 90–100 °C in a pre-heated oil bath or heating block for 12–16 hours with vigorous stirring[4][9].
-
Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts[3].
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the 2-amino derivative[9].
Protocol B: Nucleophilic Aromatic Substitution (S_NAr) with Oxygen Nucleophiles
Causality & Expert Insight: To synthesize aryl ethers (e.g., for retinoid receptor modulators), S_NAr is preferred over cross-coupling to avoid transition metal contamination. The electron-withdrawing pyrazine nitrogens sufficiently activate the C2 position, allowing for direct displacement by phenoxides or alkoxides at elevated temperatures.
Step-by-Step Methodology:
-
Deprotonation: Dissolve the target phenol/alcohol (1.2 equiv) in anhydrous DMF (0.2 M). Add anhydrous K₂CO₃ (2.0 equiv) and stir at 50 °C for 30 minutes to generate the active nucleophile.
-
Substitution: Add 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (1.0 equiv) to the mixture.
-
Heating: Elevate the temperature to 110 °C and stir for 18 hours. Monitor conversion via LC-MS.
-
Isolation: Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate for chromatography.
Divergent synthetic workflows for functionalizing 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline.
Biological Application Landscape
Derivatives synthesized from this building block have demonstrated profound efficacy across multiple therapeutic areas:
A. Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitors
The tetrahydroquinoxaline scaffold is a recognized pharmacophore for inhibiting HIF Prolyl Hydroxylases (PHD1-3)[7][8]. Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for degradation by the von Hippel-Lindau (pVHL) complex. By inhibiting PHDs, tetrahydroquinoxaline derivatives stabilize HIF-1α, promoting its translocation to the nucleus where it upregulates genes responsible for erythropoiesis (EPO) and angiogenesis (VEGF)[8][10][11]. This mechanism is actively exploited in drug discovery for treating chronic kidney disease-induced anemia and ischemic disorders[8].
Mechanism of Action: Inhibition of HIF Prolyl Hydroxylase by tetrahydroquinoxaline derivatives.
B. Synthetic Retinoid Receptor Modulators
Tetrahydroquinoxaline derivatives have been utilized as rigidified building blocks to synthesize novel retinoids[12]. The sp³-rich tetrahydro ring mimics the beta-ionone ring of endogenous retinoic acid, while the functionalized pyrazine core dictates specific binding affinities to Retinoic Acid Receptor (RAR) isoforms. These synthetic retinoids are being investigated for their potential to modulate genomic processes in neurodegenerative diseases without the severe metabolic instability associated with natural retinoids[5][12].
References
-
Namiki Shoji. "Building Blocks Catalogue April 2020". Namiki-s. Available at: [Link]
-
Royal Society of Chemistry. "Organic & Biomolecular Chemistry - RSC Publishing". RSC. Available at:[Link]
- Stradiotto, M. et al. "Ligand for catalyst or pre-catalyst and method of forming c(sp2)-n bond". Google Patents.
- Google Patents. "EP2891649A1 - Prolylhydroxylase inhibitors and methods of use". Google Patents.
- Google Patents. "WO2021188769A1 - Tetralin and tetrahydroquinoline compounds as inhibitors of hif-2alpha". Google Patents.
-
National Institutes of Health. "Synthetic Retinoids for the Modulation of Genomic and Nongenomic Processes in Neurodegenerative Diseases". PMC. Available at:[Link]
-
National Institutes of Health. "An Activatable NIR Fluorescent Rosol for Selectively Imaging Nitroreductase Activity". PMC. Available at: [Link]
Sources
- 1. 2092101-97-6|2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline|BLD Pharm [bldpharm.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 5,6,7,8-Tetrahydroquinoxalin-2-ol|RUO [benchchem.com]
- 6. 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline|CAS 912284-83-4 [benchchem.com]
- 7. WO2021188769A1 - Tetralin and tetrahydroquinoline compounds as inhibitors of hif-2alpha - Google Patents [patents.google.com]
- 8. EP2891649A1 - Prolylhydroxylase inhibitors and methods of use - Google Patents [patents.google.com]
- 9. US20180141030A1 - Ligand for catalyst or pre-catalyst and method of forming c(sp2)-n bond - Google Patents [patents.google.com]
- 10. An Activatable NIR Fluorescent Rosol for Selectively Imaging Nitroreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Retinoids for the Modulation of Genomic and Nongenomic Processes in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline , a highly valuable heterocyclic building block.
The standard synthetic route relies on a two-phase approach: the cyclocondensation of 1,2-cyclohexanedione with an α-aminoamide to form a lactam intermediate, followed by deoxychlorination 1. Below, we troubleshoot the mechanistic pitfalls of this pathway and provide self-validating protocols to maximize your yield.
Mechanistic Workflow
Workflow for the synthesis of 2-chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline.
Phase 1: Cyclocondensation Troubleshooting
Q: Why is my yield of the intermediate 3-methyl-5,6,7,8-tetrahydroquinoxalin-2(1H)-one consistently below 50%, often accompanied by dark tar formation? A: This is a classic symptom of base-mediated degradation. 1,2-Cyclohexanedione is highly sensitive to strong alkalis (like NaOH or KOH), which trigger self-aldol condensation and oxidative polymerization.
-
Causality & Solution: Instead of strong alkalis, use a mild buffer system such as Sodium Acetate (NaOAc) in Methanol. This provides just enough basicity (pH ~8.0–8.5) to liberate the free base of alaninamide hydrochloride in situ without degrading the dione. Furthermore, 1,2-cyclohexanedione exists in equilibrium with its enol form, making it susceptible to aerobic oxidation. Degassing your solvent with nitrogen prior to the reaction will suppress tar formation and push yields above 80%.
Q: Can I use free alaninamide instead of the hydrochloride salt to avoid the need for a base entirely? A: It is highly discouraged. Free α-aminoamides are inherently unstable and will rapidly undergo intermolecular cyclization to form diketopiperazines (e.g., 3,6-dimethylpiperazine-2,5-dione). Always source and store alaninamide as the hydrochloride salt. The cyclocondensation of a cyclohexanedione with an aminoamide is most robust when the reactive free amine is generated strictly within the reaction matrix 1.
Phase 2: Deoxychlorination Troubleshooting
Q: The chlorination step using POCl₃ stalls at 60-70% conversion. Refluxing at higher temperatures (105°C) causes the product to decompose. How can I drive the reaction to completion? A: Phosphorus oxychloride (POCl₃) alone is a relatively sluggish electrophile for this specific sterically hindered lactam.
-
Causality & Solution: You must add a catalytic amount of N,N-Dimethylformamide (DMF). The reaction between POCl₃ and DMF generates the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ. This highly electrophilic intermediate rapidly attacks the lactam oxygen, forming a superior leaving group that is easily displaced by chloride ions. This allows the reaction to reach >95% conversion at a much milder temperature (80–90°C), preventing thermal degradation of the tetrahydroquinoxaline core 2.
Q: During the aqueous quench of the POCl₃ reaction, my product yield drops significantly, and TLC shows the starting lactam reappearing. What is happening? A: You are experiencing acid-catalyzed hydrolysis. 2-Chloroquinoxalines are sensitive to hot, highly acidic aqueous environments.
-
Causality & Solution: Quenching excess POCl₃ in water is violently exothermic and generates large amounts of HCl. If the internal temperature of the quench exceeds 15°C, the newly formed 2-chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline will hydrolyze back to the lactam. To prevent this, the reaction mixture must be added dropwise to a large excess of vigorously stirred crushed ice, ensuring the internal temperature never exceeds 5°C. Immediate neutralization to pH 7 with aqueous ammonia is required to stabilize the product before extraction.
Quantitative Data Summary
The table below summarizes the impact of implementing the mechanistic corrections discussed above against standard baseline conditions.
| Parameter | Standard Condition | Optimized Condition | Yield Impact |
| Phase 1 Base | NaOH / KOH | NaOAc buffer (pH 8.5) | +25% |
| Phase 1 Atmosphere | Ambient Air | Nitrogen (N₂) Degassed | +10% (Prevents tar) |
| Phase 2 Activator | None (Neat POCl₃) | Catalytic DMF (0.1 eq) | +30% |
| Phase 2 Temp | 105°C (Reflux) | 85°C | +15% (Less decomp) |
| Quench Temp | < 20°C | < 5°C (Crushed Ice) | +20% (Stops hydrolysis) |
| Overall Yield | ~35 - 40% | ~80 - 85% | ~2x Improvement |
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoxalin-2(1H)-one
-
Preparation: In a 500 mL round-bottom flask, dissolve 1,2-cyclohexanedione (11.2 g, 100 mmol) and L-alaninamide hydrochloride (12.5 g, 100 mmol) in anhydrous methanol (200 mL).
-
Degassing: Sparge the solution with N₂ for 15 minutes to remove dissolved oxygen.
-
Base Addition: Add anhydrous sodium acetate (16.4 g, 200 mmol) in one portion.
-
Self-Validation Check 1: The suspension will gradually transition from pale yellow to a homogeneous deep orange solution over 30 minutes as the free base is liberated and Schiff base formation begins.
-
-
Reflux: Heat the mixture to reflux (65°C) under N₂ for 4 hours.
-
Self-Validation Check 2: Spot the reaction on a TLC plate (DCM:MeOH 9:1). The dione (Rf ~0.8, stains rapidly with KMnO₄) should completely disappear, replaced by a strong UV-active spot at Rf ~0.4.
-
-
Workup: Cool to room temperature, concentrate in vacuo to 1/3 volume, and pour into ice water (300 mL). Filter the resulting beige precipitate, wash with cold water, and dry under high vacuum to afford the intermediate.
Protocol 2: Synthesis of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline
-
Activation: To a 250 mL flask containing 3-methyl-5,6,7,8-tetrahydroquinoxalin-2(1H)-one (8.2 g, 50 mmol), add POCl₃ (40 mL, ~430 mmol).
-
Catalysis: Slowly add DMF (0.4 mL, ~5 mmol) dropwise at room temperature.
-
Self-Validation Check 1: Immediate, vigorous gas evolution (HCl) will occur upon DMF addition, and the solid will begin to dissolve into a dark red/brown solution, indicating the successful formation of the Vilsmeier-Haack complex.
-
-
Heating: Heat the reaction to 85°C for 3 hours.
-
Self-Validation Check 2: TLC (Hexanes:EtOAc 3:1) of a miniature quenched aliquot (1 drop in 1 mL ice water, extracted with EtOAc) should show complete conversion to a high-running UV-active spot (Rf ~0.7).
-
-
Quenching (CRITICAL): Cool the flask to room temperature. Transfer the mixture to an addition funnel and add dropwise into a 1 L beaker containing 500 g of vigorously stirred crushed ice.
-
Self-Validation Check 3: Monitor the internal temperature with a probe. Adjust the addition rate so the temperature strictly remains below 5°C. If the aqueous layer turns milky white, slow the addition immediately—hydrolysis is occurring.
-
-
Neutralization & Extraction: Once addition is complete, slowly add cold aqueous NH₄OH (28%) until the pH reaches 7.0. Extract with DCM (3 x 150 mL), dry over Na₂SO₄, and concentrate to yield the final chlorinated product as a pale yellow oil that crystallizes upon standing.
References
- Source: PubMed Central (PMC) / Biol Reprod.
- Title: 5,6,7,8-Tetrahydroquinoxaline | 34413-35-9 Source: ChemicalBook URL
Sources
- 1. Synthesis of 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives and screening for P2X1-purinoceptor antagonist activity in isolated preparations of rat vas deferens, for translation into a male contraceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydroquinoxaline | 34413-35-9 [chemicalbook.com]
Overcoming solubility issues with 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline in experiments
Topic: 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline[1]
Executive Summary
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline is a lipophilic heterocyclic building block frequently used as an intermediate in the synthesis of bioactive compounds (e.g., kinase inhibitors, receptor antagonists).[1][2][3][4] Its structure combines a hydrophobic tetrahydro-ring and a chloro-substituent, resulting in poor aqueous solubility and a high tendency to precipitate ("crash out") in biological buffers.[1]
This guide addresses the specific solubility bottlenecks researchers encounter during chemical synthesis and biological assay preparation.
Part 1: Physicochemical Profile & Solubility Limits
Understanding the molecule's "personality" is the first step to solving solubility issues.
| Property | Value / Description | Implication for Handling |
| Molecular Weight | ~182.65 g/mol | Small molecule, diffuses rapidly if soluble.[1] |
| LogP (Estimated) | ~2.9 – 3.2 | Highly Lipophilic. Prefers organic environments. |
| Physical State | Low-melting solid or Viscous Oil | May require gentle warming (37°C) to ensure homogeneity before aliquoting. |
| Water Solubility | < 0.1 mg/mL (Insoluble) | Do not attempt to dissolve directly in water or PBS. |
| DMSO Solubility | > 100 mg/mL | Excellent. Preferred solvent for stock solutions. |
| Ethanol Solubility | Moderate to High | Good for synthesis, risky for bio-assays (evaporation/toxicity).[1] |
Part 2: Troubleshooting Guides (Q&A)
Module A: Stock Solution Preparation (Chemistry & Storage)
Q: I tried dissolving the compound in Methanol for a stock solution, but it precipitates upon freezing. Why? A: While methanol dissolves the compound at room temperature, its solubility decreases significantly at -20°C. Furthermore, methanol is volatile; evaporation can alter the concentration of your stock over time.[1]
-
Solution: Switch to Anhydrous DMSO (Dimethyl Sulfoxide) .
-
Protocol: Prepare a 10 mM or 100 mM stock in 100% anhydrous DMSO.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which introduces atmospheric water (DMSO is hygroscopic) and causes gradual precipitation.[1] Store at -20°C or -80°C.
-
Q: The compound appears as a sticky oil/solid. How do I weigh it accurately? A: Tetrahydroquinoxalines often exist as low-melting solids or viscous oils. Static charge and viscosity can lead to significant weighing errors.
-
Solution:
-
Warm the vial to 37°C for 5 minutes to liquefy/reduce viscosity.
-
Gravimetric Dissolution: Instead of weighing the powder and adding a fixed volume of solvent, weigh the compound into a tared vial, then calculate the required volume of DMSO to achieve your target concentration (Concentration = Mass / (MW × Volume)).
-
Module B: Biological Assay Formulation (In Vitro)
Q: My compound "crashes out" (becomes cloudy) when I add the DMSO stock to my cell culture media. How do I fix this? A: This is the "Solvent Shift" phenomenon. When a high-concentration DMSO stock hits an aqueous buffer, the water strips away the DMSO solvation shell faster than the compound can disperse, causing immediate aggregation.[1]
Corrective Protocol: The "Intermediate Dilution" Method Do not pipette 100% DMSO stock directly into the assay well.
-
Step 1 (Stock): Start with 10 mM stock in 100% DMSO.
-
Step 2 (Intermediate): Dilute 10x in 100% DMSO (not water) to create a 1 mM working solution.
-
Step 3 (Pre-dilution): Dilute this 1 mM solution into a "carrier" solvent if tolerated (e.g., 50% DMSO/PBS) or inject rapidly into a vortexing volume of media.
-
Step 4 (Final): Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Q: Even with slow addition, I see micro-precipitates under the microscope. What formulation aids can I use? A: For highly lipophilic scaffolds (LogP > 3), simple cosolvents aren't enough.[1] You need a solubilizing agent to "hide" the hydrophobic core.
-
Recommendation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]
-
Protocol: Prepare your assay buffer containing 5-10% (w/v) HP-β-CD.[1]
-
Mechanism: The cyclodextrin forms a toroidal "bucket" around the lipophilic tetrahydroquinoxaline, keeping it in solution without affecting the biological target in most cases.
-
Part 3: Visual Workflows
Figure 1: Solubility Decision Tree
Use this logic flow to select the correct solvent system based on your application.
Caption: Decision matrix for solvent selection. Note the critical divergence between chemical synthesis (organic solvents) and biological assays (aqueous formulation strategies).
Figure 2: The "Anti-Crash" Serial Dilution Protocol
Follow this specific workflow to minimize precipitation risks in cell-based assays.
Caption: Step-wise dilution protocol. Maintaining the compound in 100% DMSO during intermediate steps prevents the formation of micro-crystals that occur when mixing high-concentration stocks directly with water.
Part 4: Chemical Reactivity Note
Context: Many users utilize this compound for Nucleophilic Aromatic Substitution (SNAr) to replace the Chlorine atom.
-
Issue: The 5,6,7,8-tetrahydro ring is electron-donating (inductive effect), which deactivates the ring toward SNAr compared to a standard quinoxaline.[1]
-
Implication: Standard reflux in Ethanol often fails.
-
Recommendation: Use polar aprotic solvents (DMF or NMP ) and higher temperatures (100°C–120°C). If reactivity is still low, transition to palladium-catalyzed Buchwald-Hartwig amination conditions.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 36822, 5,6,7,8-Tetrahydroquinoxaline. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]
-
Assay Guidance Manual (NIH). DMSO Tolerance and Solubility in Cell-Based Assays. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Quinoxaline Derivatization
Welcome to the Technical Support Center for Quinoxaline Derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis and purification of quinoxaline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common and classical method for synthesizing the quinoxaline core structure?
The most prevalent method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound.[1] This method is widely adopted due to its straightforward nature and the commercial availability of the necessary starting materials.[1] However, traditional protocols often require high temperatures and the use of strong acid catalysts, which can sometimes lead to degradation of starting materials or the final product.[2][3][4][5]
Q2: I'm observing very low yields in my quinoxaline synthesis. What are the likely causes?
Low yields are a frequent challenge and can be attributed to several factors:
-
Suboptimal Reaction Conditions: Inappropriate temperature, solvent, or catalyst can significantly hinder the reaction's efficiency.[1][2]
-
Poor Quality of Starting Materials: o-Phenylenediamines are susceptible to air oxidation, which can introduce impurities and lead to side reactions.[2][3]
-
Side Reactions and Product Degradation: The formation of undesired byproducts can consume reactants, and the desired quinoxaline may be unstable under harsh reaction conditions, such as prolonged high temperatures.[1][2]
-
Substituent Effects: The electronic nature of substituents on the aromatic diamine can greatly influence reactivity. Strong electron-withdrawing groups (e.g., nitro groups) can deactivate the diamine, leading to incomplete reactions.[3]
Q3: My reaction is producing multiple products, making purification difficult. How can I improve selectivity?
The formation of multiple products, particularly regioisomers, is a common issue when using unsymmetrically substituted o-phenylenediamines.[2] The two amino groups on an unsymmetrical diamine may exhibit different reactivities, leading to a mixture of isomeric products.[2] The choice of catalyst and reaction conditions can be pivotal in controlling this regioselectivity.[2]
Q4: What are the best practices for purifying quinoxaline derivatives?
Purification can be challenging due to the presence of closely related impurities or isomers.[2] Common and effective techniques include:
-
Recrystallization: This is a widely used method for purifying solid quinoxaline products. Ethanol is a frequently used solvent for this purpose.[1][6][7]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is an effective alternative.[1][6]
-
Liquid-Liquid Extraction: This is a crucial work-up step to remove inorganic salts and other water-soluble impurities.[6]
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during quinoxaline derivatization.
Problem 1: Low or No Product Yield
A low yield is one of the most common frustrations in quinoxaline synthesis. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Causality and Solutions:
-
Starting Material Purity: The nucleophilicity of the diamine is crucial. Oxidation of o-phenylenediamines introduces impurities that can inhibit the reaction or lead to tar-like side products.
-
Reaction Conditions:
-
Temperature: While classical methods use high temperatures, this can promote side reactions and product degradation.[1][8] Many modern catalytic systems are highly effective at room temperature.[3][9]
-
Solution: Attempt the reaction at a lower temperature, or even room temperature, especially when using an efficient catalyst.[1] If the reaction is too slow, gradually increase the temperature while monitoring for side product formation via Thin Layer Chromatography (TLC).
-
-
Solvent: The solvent can influence reactant solubility and reaction rate.
-
-
Catalyst System: The choice of catalyst is critical for both yield and reaction time.[3]
Problem 2: Presence of Impurities and Side Products
A "messy" reaction with multiple spots on a TLC plate indicates a lack of selectivity or the presence of impurities.
Caption: Troubleshooting workflow for product impurity issues.
Detailed Causality and Solutions:
-
Incorrect Stoichiometry: An excess of one reactant can lead to the formation of undesired byproducts.[1]
-
Solution: Ensure that the 1,2-diamine and 1,2-dicarbonyl compound are used in the correct stoichiometric ratio.
-
-
Oxidation: As mentioned, o-phenylenediamines are prone to oxidation.
-
Non-Specific Catalysis or Conditions: High temperatures can promote competing side reactions.[8]
Data Presentation
Table 1: Comparison of Selected Synthesis Methods for 2,3-Diphenylquinoxaline
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional | None | Refluxing Ethanol/Acetic Acid | 2-12 h | 34-85 | [7] |
| Organocatalysis | Phenol (20 mol%) | Ethanol:Water (7:3) | 30 min | 98 | [7] |
| Heterogeneous | Sulfated Polyborate | Solvent-Free | 60 min | 84 | [11] |
| Microwave | None | None | 60 s | High | [1] |
| Green Method | None | Methanol | 1 min | 91 (for similar) | [12] |
Experimental Protocols
Protocol 1: General Procedure for Phenol-Catalyzed Synthesis at Room Temperature
This protocol is adapted from a highly efficient and green chemistry approach.[7]
Materials:
-
Aromatic o-diamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Phenol (20 mol%)
-
Ethanol:Water (7:3, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the ethanol:water (7:3, 10 mL) solvent mixture.[7]
-
Add the catalytic amount of phenol (20 mol%) to the solution.[7]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7]
-
Upon completion, add water (20 mL) to the mixture and allow it to stand at room temperature for 30 minutes to induce crystallization.[7]
-
Collect the pure product crystals by filtration and dry them.[7]
-
If further purification is needed, the product can be recrystallized from hot ethanol.[7]
Protocol 2: General Procedure for Purification by Column Chromatography
Materials:
-
Crude quinoxaline product
-
Silica gel (for stationary phase)[6]
-
Non-polar solvent (e.g., n-hexane, petroleum ether)
-
Polar solvent (e.g., ethyl acetate)
Procedure:
-
TLC Analysis: First, determine an appropriate mobile phase (solvent system) using TLC. The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack it into a chromatography column, ensuring there are no air bubbles.[6]
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a more volatile solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoxaline derivative.
References
- Benchchem. (n.d.). troubleshooting common problems in quinoxaline synthesis.
- Benchchem. (n.d.). Troubleshooting common issues in quinoxaline synthesis protocols.
- Benchchem. (n.d.). Methods for improving the purity of synthesized quinoxaline compounds.
- Benchchem. (n.d.). strategies to reduce reaction time in quinoxaline synthesis.
- Sajjadifar, S. (n.d.). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature.
- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
- Benchchem. (n.d.). troubleshooting guide for the synthesis of substituted quinoxalines.
- Indian Academy of Sciences. (n.d.). Rapid, efficient and eco-friendly procedure for the synthesis of quinoxalines under solvent-free conditions using sulfated polyborate as a recyclable catalyst.
- Thieme. (2021, February 10). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines.
- MDPI. (2020, June 16). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.
- eCommons. (2023, April 1). Efficient Synthesis of Aromatic Quinoxaline Derivatives.
- PMC. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
- ResearchGate. (n.d.). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- PMC. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- PMC. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. thieme-connect.com [thieme-connect.com]
Purification challenges for 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when isolating and purifying heterocyclic building blocks.
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline presents a unique triad of purification challenges: it possesses basic nitrogen atoms that wreak havoc on standard silica gel, it is synthesized using harsh, highly reactive chlorinating agents (POCl₃) that complicate workup, and its partially saturated ring system is highly susceptible to oxidative degradation.
This guide is designed to move beyond basic procedures, providing you with the mechanistic causality behind these challenges and the self-validating protocols required to overcome them.
Reaction & Degradation Pathway
Workflow for synthesis, purification, and oxidative degradation of the tetrahydroquinoxaline.
Troubleshooting & FAQs
Q: Why am I experiencing severe tailing, broad peaks, and poor mass recovery during normal-phase silica gel chromatography? A: The core issue is an acid-base interaction. 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline contains basic nitrogen atoms within its pyrazine ring. Standard silica gel particles display weakly acidic silanol (-OH) groups on their surface[1]. When your basic compound travels through the column, it undergoes strong hydrogen bonding and protonation by these silanol groups, leading to severe streaking and irreversible adsorption[2][3]. Mechanistic Solution: You must deactivate the silica gel. "Spiking" your mobile phase with 1–3% Triethylamine (TEA) allows the highly basic TEA to competitively bind to and neutralize the acidic silanol sites[4][5]. This ensures your target molecule remains in its uncharged free-base form, eluting as a sharp, well-defined band.
Q: My product degrades or forms impurities during the post-reaction workup of the POCl₃ chlorination. How do I safely remove excess POCl₃? A: The synthesis of this compound typically involves refluxing a quinoxalinone precursor in phosphorus oxychloride (POCl₃)[6]. Directly adding water to this reaction mixture to quench the excess reagent is dangerous and counterproductive. It causes a violent exothermic runaway and often leads to incomplete hydrolysis, leaving behind metastable intermediates (like phosphorodichloridic acid) that slowly release HCl and degrade your acid-sensitive product[7][8]. Mechanistic Solution: Employ a strict "reverse quench" protocol. By adding the reaction mixture slowly to a massive heat sink (ice) buffered with a weak base (NaHCO₃ or sodium acetate), you ensure instantaneous, complete hydrolysis while maintaining a neutral pH (7–8)[7][8]. This protects the tetrahydroquinoxaline core from acid-catalyzed degradation.
Q: After successful isolation, my pale yellow product gradually turns dark brown over a few days. What is happening? A: You are observing autoxidation. Tetrahydroquinoxalines are highly susceptible to oxidation when exposed to ambient air and light. The fused, partially saturated cyclohexene-like ring acts as a radical scavenger. Ambient peroxyl radicals abstract hydrogen atoms from the tetrahydro ring, initiating a cascade that ultimately aromatizes the molecule into the fully conjugated, thermodynamically stable 2-chloro-3-methylquinoxaline[9]. Mechanistic Solution: The purified compound must be stored in amber vials under an inert atmosphere (argon or nitrogen) at -20°C. Minimize exposure to ambient air during rotary evaporation by backfilling the system with nitrogen.
Standard Operating Protocols (SOPs)
SOP 1: Controlled Reverse Quench of POCl₃
This protocol is designed to prevent thermal runaway and product hydrolysis.
-
Preparation: Equip a large, wide-mouth flask with a mechanical stirrer. Prepare a quench solution consisting of crushed ice and saturated aqueous NaHCO₃. The volume of the quench solution should be at least 5 to 10 times the volume of the crude reaction mixture[7].
-
Cooling: Cool the crude POCl₃ reaction mixture to room temperature, then briefly chill it in an ice bath[7].
-
Addition: Transfer the crude mixture to an addition funnel. Add it dropwise to the vigorously stirred ice/NaHCO₃ slurry[7][8]. Never add the aqueous solution to the POCl₃.
-
Thermal Monitoring: Monitor the internal temperature continuously. Adjust the addition rate to keep the temperature strictly below 20°C[7].
-
Neutralization: Stir until all ice has melted and CO₂ gas evolution completely ceases. Verify the aqueous layer is pH 7–8 using pH paper[7].
-
Extraction: Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[6].
SOP 2: TEA-Buffered Normal-Phase Flash Chromatography
This protocol ensures high recovery of basic nitrogen-containing heterocycles.
-
Solvent Preparation: Prepare your optimized mobile phase (e.g., 10-20% Ethyl Acetate in Hexanes) and add 1-3% (v/v) Triethylamine (TEA)[5].
-
Column Equilibration (Critical Step): Slurry-pack 40–63 μm flash silica gel using the TEA-buffered solvent[1]. You must flush the packed column with at least 2 to 3 column volumes of the buffered solvent to fully deactivate the silanol groups before loading your sample[4].
-
Loading: Dissolve the crude product in a minimum amount of dichloromethane (containing 1% TEA) and apply it evenly to the column head.
-
Elution & TLC: Elute using the buffered solvent. When monitoring fractions via Thin Layer Chromatography (TLC), ensure your TLC plates are also run in a TEA-spiked solvent to prevent false streaking[3].
Quantitative Method Comparison
| Purification Strategy | Average Yield | Purity (HPLC) | Scalability | Key Limitation / Causality |
| Standard Silica Gel (No Additive) | < 40% | ~85% | High | Severe tailing and irreversible adsorption due to silanol hydrogen bonding. |
| TEA-Buffered Silica Gel (1-3% TEA) | 85 - 90% | > 98% | High | Requires extended high-vacuum drying to remove residual volatile TEA base. |
| Reverse-Phase HPLC (C18) | 75 - 80% | > 99% | Low | Low throughput; high solvent cost; requires lyophilization of aqueous fractions. |
| Recrystallization (Hexane/EtOAc) | 50 - 60% | ~95% | Medium | Difficult if unreacted starting material co-precipitates; high loss in mother liquor. |
References
-
[2] understanding the volatile nature and strong basicity of triethylamine in organic synthesis. BDMAEE. Retrieved from:[Link]
-
[1] Dry silica gel (84 g) - Organic Syntheses Procedure. Organic Syntheses. Retrieved from: [Link]
-
[4] When basification of silica gel is required, before using Column chromatography? ResearchGate. Retrieved from:[Link]
-
[8] How can I properly quench POCl3? ResearchGate. Retrieved from: [Link]
-
[3] Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from: [Link]
-
[5] Chromatography: Solvent Systems For Flash Column. University of Rochester. Retrieved from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. bdmaee.net [bdmaee.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
Technical Support Center: Preventing Degradation of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline in Solution
Welcome to the Technical Support Center for 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (CAS: 2092101-97-6). This compound presents unique handling challenges in drug development and synthetic workflows due to its bifunctional vulnerability: a highly reactive C2-chloro substituent and an oxidatively labile 5,6,7,8-tetrahydro carbocycle.
This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to ensure absolute stability during storage and assay preparation.
Mechanistic Causality of Degradation (The "Why")
To effectively prevent degradation, scientists must first understand the thermodynamic and kinetic drivers acting upon the molecule:
-
Hydrolytic Cleavage (Nucleophilic Aromatic Substitution): The pyrazine ring nitrogens exert a strong electron-withdrawing effect, highly activating the adjacent C2-chloro group. In aqueous media, particularly under acidic conditions (pH < 4) where the pyrazine nitrogens become protonated, the C2 position undergoes rapid nucleophilic attack by water. This yields the degradant 2-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoxaline[1][2].
-
Oxidative Aromatization (Dehydrogenation): The saturated 5,6,7,8-tetrahydro ring is thermodynamically driven to achieve full aromaticity. Exposure to dissolved oxygen, radical initiators, or trace transition metals catalyzes oxidative dehydrogenation, stripping four protons and electrons to form the fully conjugated 2-chloro-3-methylquinoxaline[3][4].
Primary degradation pathways: Hydrolytic dechlorination and oxidative aromatization.
Troubleshooting Guide: Symptom & Resolution
Issue A: Appearance of a highly polar degradant on LC-MS (Loss of ~18.5 Da, M-Cl+OH)
-
Root Cause: Hydrolysis of the 2-chloro group. The rate of hydrolysis increases exponentially as pH drops below 4 due to protonation of the quinoxaline core, which increases the electrophilicity of the C2 carbon[1][2].
-
Corrective Action:
-
Transition to strictly anhydrous solvents (e.g., LC-MS grade Acetonitrile stored over molecular sieves).
-
If aqueous buffers are mandatory for your biological assay, strictly maintain the pH between 6.0 and 7.5.
-
Prepare aqueous working solutions immediately prior to use; do not store them overnight.
-
Issue B: Gradual loss of parent mass and appearance of [M-4H] peak
-
Root Cause: Oxidative dehydrogenation of the saturated carbocycle. Tetrahydroquinoxalines gradually oxidize to fully aromatic species when stored under ambient conditions over a timespan of days[3].
-
Corrective Action:
-
Sparging: Degas all solvents with Argon or Nitrogen for 15 minutes prior to dissolution.
-
Radical Scavenging: Incorporate 0.01% - 0.1% BHT (Butylated hydroxytoluene) into the stock solvent to terminate autoxidation chain reactions.
-
Storage: Store aliquots in amber vials at -20°C with an Argon headspace.
-
Quantitative Stability Data
Table 1: Estimated Stability Profile in Aqueous/Organic Mixtures
| Condition / Solvent | pH Range | Additives | Temp (°C) | Estimated Half-Life (t½) | Primary Degradant |
| 0.1 M HCl (Aqueous) | < 1.0 | None | 25°C | < 24 Hours | 2-Hydroxy derivative |
| 0.1 M NaOH (Aqueous) | > 13.0 | None | 60°C | < 8 Hours | 2-Hydroxy derivative |
| PBS Buffer | 7.4 | None | 25°C | > 7 Days | Trace Oxidation |
| Anhydrous DMSO | N/A | None | 25°C | ~ 14 Days | 2-Chloro-3-methylquinoxaline |
| Degassed ACN | N/A | 0.05% BHT | -20°C | > 6 Months | None detected |
(Note: Data extrapolated from generalized 2-chloroquinoxaline and tetrahydroquinoxaline stability profiles[1][3]).
Self-Validating Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Stock Solutions
Causality Check: This protocol creates a self-validating environment by systematically eliminating water (preventing hydrolysis) and oxygen/light (preventing oxidation/photolysis).
-
Solvent Preparation: Procure anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF). Avoid DMSO for long-term storage as its hygroscopic nature invites water, and it can act as a mild oxidant over time.
-
Degassing: Sparge the solvent with high-purity Argon for 15-20 minutes to displace dissolved oxygen.
-
Antioxidant Addition: Dissolve BHT to a final concentration of 0.05% (w/v) in the degassed solvent.
-
Dissolution: Weigh 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline in a dry box or under a nitrogen stream. Dissolve to the desired concentration (e.g., 10 mM).
-
Aliquot & Seal: Dispense into single-use amber glass vials (to prevent photolytic C-Cl cleavage). Overlay the headspace with Argon before sealing with PTFE-lined caps.
-
Storage: Transfer immediately to a -20°C freezer.
Step-by-step workflow for preparing degradation-resistant stock solutions.
Protocol 2: Forced Degradation Study (Analytical Method Validation)
Causality Check: To trust your HPLC/LC-MS method, you must prove it can resolve the parent compound from its degradants. This protocol forces the creation of those degradants to validate your chromatography[1].
-
Acid Hydrolysis: Mix 1 mL of 1 mg/mL stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 8 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Analysis: Run samples using a C18 reverse-phase column (0.1% Formic acid in water / Acetonitrile gradient). Ensure baseline resolution between the parent peak and the newly formed 2-hydroxy and aromatized peaks.
Frequently Asked Questions (FAQs)
Q: Can I use DMSO to make my 100 mM stock? A: While DMSO offers excellent solubility, it is highly hygroscopic and will absorb water from the atmosphere every time the vial is opened, leading to gradual hydrolysis of the 2-chloro group. If DMSO must be used, ensure it is strictly anhydrous, stored over molecular sieves, and that the stock is kept frozen and discarded after 1-2 weeks.
Q: Why is my compound solution turning yellow/brown over time? A: Color changes are a classic indicator of oxidative degradation and subsequent polymerization of the tetrahydroquinoxaline core[3]. This confirms that oxygen is permeating your storage vessel or the solvent was not properly degassed prior to formulation.
Q: Is the compound stable in biological assay buffers (e.g., DMEM, PBS)? A: At physiological pH (7.4), hydrolytic degradation is minimized, but oxidative degradation remains a significant risk during prolonged incubations (e.g., 48-72 hour cell culture assays). We recommend preparing fresh dilutions immediately before dosing and minimizing the duration the compound sits in oxygenated aqueous media at 37°C.
References
1.[1] Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions - Benchchem. URL: 2.[2] stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions - Benchchem. URL: 3.[3] Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach - PMC. URL: 4.[4] Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - RSC Publishing. URL:
Sources
Technical Support Center: Tetrahydroquinoxaline (THQ) Synthesis
Status: Online | Specialist: Senior Application Scientist | Ticket System: Active
Introduction: The THQ Scaffold
Welcome to the Tetrahydroquinoxaline (THQ) Technical Support Hub. The 1,2,3,4-tetrahydroquinoxaline moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in cholesteryl ester transfer protein (CETP) inhibitors, bradykinin antagonists, and various anticancer agents.[1]
Unlike its fully aromatic precursor (quinoxaline), the THQ scaffold possesses a secondary amine and a chiral center (if substituted), making it chemically distinct. This guide addresses the three most common "support tickets" we receive: Selectivity Failures during Reduction , Regiochemical Scrambling , and Post-Synthesis Oxidative Instability .
Module 1: Reduction-Based Synthesis (The "Gold Standard")
Standard Protocol: Catalytic Hydrogenation
Context: The most reliable method for converting quinoxaline to 1,2,3,4-THQ is catalytic hydrogenation.[2] Mechanism: Heterogeneous catalysis involves the adsorption of the pyrazine ring onto the metal surface. The pyrazine ring is less aromatic than the benzene ring (resonance energy difference), making it easier to reduce selectively under controlled conditions.
Optimized Protocol (Self-Validating)
-
Substrate: Dissolve quinoxaline (1.0 eq) in MeOH or EtOH (0.1 M).
-
Catalyst: Add 10 wt% Pd/C (dry basis). Note: Wet Pd/C is safer but requires mass correction.
-
Conditions: Hydrogen balloon (1 atm) or Parr shaker (30-50 psi) at RT.
-
Validation Checkpoint: Monitor H₂ uptake. The reaction should consume exactly 2 equivalents of H₂.
-
Workup: Filter through Celite® under Argon. Do not let the filter cake dry in air (fire hazard).
Troubleshooting Ticket #101: "My reaction over-reduced to decahydroquinoxaline."
Diagnosis: The benzene ring was reduced along with the pyrazine ring. This occurs under high pressure or prolonged reaction times, particularly with highly active catalysts like PtO₂ or Rh.
| Variable | Effect on Selectivity | Recommendation |
| Catalyst | Pt and Rh are too aggressive for the benzene ring. | Switch to Pd/C or Raney Nickel . |
| Solvent | Acidic media (AcOH) promotes full saturation. | Use neutral solvents (MeOH , EtOH ). |
| Pressure | High pressure (>500 psi) forces aromatic reduction. | Maintain 1–3 atm (balloon to low-pressure shaker). |
Troubleshooting Ticket #102: "I lost my halogen substituent during reduction."
Diagnosis: Hydrodehalogenation. Pd/C readily cleaves C-Cl, C-Br, and C-I bonds under hydrogenation conditions. Solution:
-
Switch Method: Use Selective Hydride Reduction .
-
Reagent: NaBH₄ (5 eq) in Acetic Acid.
-
Mechanism:[1][3][4][5] The acid protonates the pyrazine nitrogens, activating the ring for hydride attack. The benzene ring remains untouched.
-
Alternative: Use Hantzsch Ester with a chiral phosphoric acid catalyst for enantioselective reduction (Transfer Hydrogenation) [1].
-
Module 2: De Novo Cyclization (The "Flexible Route")
Standard Protocol: Diamine Condensation
Context: Used when the quinoxaline precursor is not available or when specific substitution patterns are required. Reaction: 1,2-phenylenediamine + 1,2-dicarbonyl (or 1,2-dihaloethane).
Troubleshooting Ticket #201: "I'm getting a mixture of regioisomers."
Diagnosis: When using a substituted 1,2-phenylenediamine (e.g., 4-methyl-1,2-diaminobenzene), the two amine groups have similar nucleophilicity but distinct steric environments. Solution:
-
Steric Control: If the electrophile is unsymmetrical, the less hindered amine will attack the more electrophilic/less hindered carbonyl first.
-
Stepwise Synthesis: Do not use a "one-pot" mix.
-
Step 1: React diamine with alpha-bromo ester to form the amide (regioselective acylation).
-
Step 2: Cyclize and reduce.[5]
-
Module 3: Stability & Handling (Critical Fail Points)
Troubleshooting Ticket #301: "The product turned dark/green on the filter paper."
Diagnosis: Oxidative Reversion. 1,2,3,4-THQs are electron-rich anilines. They are thermodynamically prone to re-oxidizing to the fully aromatic quinoxaline or forming radical cations (Wurster's salts) upon exposure to air and light [2].
The Fix: Immediate Salt Formation Never store THQs as free bases unless absolutely necessary.
-
Protocol: Immediately after filtering the catalyst, add 1.1 eq of 4M HCl in Dioxane or concentrated aqueous HCl to the filtrate.
-
Result: The hydrochloride salt precipitates.
-
Benefit: The protonated ammonium species is resistant to oxidation.
Visual Indicator:
-
Pure THQ (Free base): Pale yellow/white solid.
-
Oxidized/Degraded: Green or dark brown oil.
Visualizing the Workflow
Below is a logic map for selecting the correct synthetic pathway and troubleshooting common failures.
Caption: Decision tree for synthesis selection and troubleshooting. Green nodes indicate methods; Red nodes indicate failure points; Yellow nodes indicate technical solutions.
Frequently Asked Questions (FAQ)
Q: Can I use NaBH₄ in Methanol instead of Acetic Acid? A: Generally, no. The quinoxaline ring is electron-deficient, but not sufficiently so for direct hydride attack by NaBH₄ in neutral alcohol. The Acetic Acid serves a dual purpose: it acts as the solvent and activates the ring via protonation (forming the quinoxalinium species), which is then susceptible to reduction [3].
Q: How do I remove the "green impurity" if I forgot to make the salt? A: The green color is often a trace amount of the radical cation or dimer.
-
Redissolve the crude oil in EtOAc.
-
Wash with a dilute solution of sodium dithionite (Na₂S₂O₄) or sodium metabisulfite. These mild reducing agents can reverse the partial oxidation.
-
Dry, concentrate, and immediately treat with HCl/ether to precipitate the salt.
Q: I need to synthesize a chiral THQ. Which method is best? A: Avoid standard hydrogenation (it yields racemates). Use Asymmetric Transfer Hydrogenation (ATH) .
-
Catalyst: Ir- or Rh-complexes with chiral diamine ligands.
-
H-Source: Formic acid/Triethylamine azeotrope.
-
Reference: This method yields high enantiomeric excess (>95% ee) for 2-substituted quinoxalines [4].
References
-
Rueping, M., et al. "Enantioselective Bronsted Acid Catalyzed Transfer Hydrogenation: Organocatalytic Reduction of Imines and Heterocycles." Journal of the American Chemical Society, vol. 128, no. 17, 2006.
-
Nishinaga, A., et al. "Antioxidant Activity and Oxidation Products of 1,2,3,4-Tetrahydroquinoxalines." Nippon Kagaku Kaishi, 1988.
-
Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media." Synthesis, vol. 1987, no. 08, 1987.
-
Wang, C., et al. "Enantioselective Hydrogenation of Quinoxalines Catalyzed by Ir-Bisphosphine-Thiourea Complexes." Chemical Science, vol. 4, 2013.
Sources
- 1. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Route to Chiral Tetrahydroquinoxalines via Ring-Opening of Activated Aziridines [organic-chemistry.org]
- 4. Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purity Optimization for 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline
This Technical Support Guide is designed for researchers and process chemists optimizing the synthesis and purification of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline .
Case ID: 2-Cl-THQ-PURITY Assigned Specialist: Senior Application Scientist Status: Active
Executive Summary
The synthesis of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline typically proceeds via the chlorination of its lactam precursor (3-methyl-5,6,7,8-tetrahydroquinoxalin-2(1H)-one) using phosphorus oxychloride (
Low purity in this workflow usually stems from three critical failure points:
-
Incomplete Chlorination: Residual lactam starting material due to moisture or degraded reagents.
-
Hydrolysis during Workup: Reversion of the labile C-Cl bond to C-OH during the exothermic quench.
-
Thermal Degradation: Formation of "tars" or polymerized byproducts due to uncontrolled exotherms.
This guide provides a self-validating troubleshooting framework to isolate and eliminate these impurities.
Module 1: Reaction Optimization (Upstream Purity Control)
Q: My reaction mixture turns into a black tar. How do I prevent this?
Diagnosis: Thermal degradation caused by uncontrolled exothermic addition or excessive heating.
Mechanism:
Troubleshooting Protocol:
-
Reagent Quality: Ensure
is clear and colorless. Yellow/orange indicates prior hydrolysis (phosphoric acid formation), which catalyzes tar formation. -
Base Catalysis: Use a catalytic amount of N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions). This lowers the activation energy, allowing the reaction to proceed at lower reflux temperatures (80-90°C instead of >105°C).
-
Stepwise Heating: Do not go directly to reflux. Stir at 50°C for 30 minutes, then ramp slowly to reflux.
Q: TLC shows a persistent spot of starting material (Lactam) even after 4 hours.
Diagnosis: Incomplete conversion due to moisture contamination.
Causality:
Corrective Action:
-
Drying: Dry the starting lactam intermediate under high vacuum (
mbar) at 50°C for 4 hours prior to reaction. -
Stoichiometry: Increase
equivalents from 3.0 to 5.0 eq. to act as both solvent and scavenger.
Module 2: Workup & Quenching (The Critical Step)
Q: The product purity drops significantly after aqueous workup. Why?
Diagnosis: Acid-catalyzed hydrolysis.[3]
Mechanism: The imidolyl chloride moiety in the product is susceptible to nucleophilic attack by water, especially in acidic media (generated by quenching excess
Protocol: The "Buffered Reverse Quench" Do not pour water into the reaction mixture.
-
Concentrate: Remove excess
via rotary evaporation under reduced pressure (use a base trap). -
Prepare Quench: Create a slurry of crushed ice and Sodium Bicarbonate (
) or dilute Ammonia ( ). -
Reverse Addition: Drip the concentrated reaction residue slowly into the ice/base slurry.
-
pH Monitoring: Maintain pH > 7 throughout the quench. If pH drops below 4, hydrolysis accelerates.
Module 3: Purification Techniques
Impurity Profile & Removal Strategy[4][5][6][7]
| Impurity Type | Origin | Detection (TLC) | Removal Strategy |
| Starting Material (Lactam) | Incomplete Rxn / Hydrolysis | Low | Silica Column (EtOAc/Hex) |
| Phosphoric Acid Esters | Byproduct of | Baseline (Very Polar) | Aqueous Wash ( |
| Polymer/Tar | Thermal Degradation | Streak / Baseline | Filtration through Celite |
| Regioisomers | Impure Diamine Precursor | Close | Recrystallization |
Recommended Purification Workflow
Method A: Recrystallization (Scalable)
For purity >98% without chromatography.
-
Solvent System: Heptane / Ethyl Acetate (9:1) .
-
Note: The tetrahydro- ring increases lipophilicity compared to aromatic quinoxalines. Avoid pure ethanol, as it promotes solvolysis.
-
-
Procedure: Dissolve crude solid in minimum hot Ethyl Acetate (60°C). Slowly add hot Heptane until turbidity appears. Cool slowly to 4°C.
-
Wash: Rinse crystals with cold (
) Heptane.
Method B: Column Chromatography (High Resolution)
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution starting with 100% Hexanes
5% EtOAc/Hexanes . -
Loading: Dry load on Celite to prevent banding issues.
-
Validation: The product (Cl-substituted) moves significantly faster (
in 10% EtOAc/Hex) than the lactam ( ).
Visual Workflow: Synthesis & Purification Logic
Caption: Logical flow for the synthesis and purification of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline, highlighting the critical quench step.
References
-
BenchChem Technical Support. (2025).[2][4][5] Characterization of Impurities in 2-Chloro-3,6-dimethylquinoxaline. Retrieved from
-
Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from
-
National Institutes of Health (NIH). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
Sources
- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What alcohol would you treat with phosphorus oxychloride and pyri... | Study Prep in Pearson+ [pearson.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Enhancing the stability of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline for biological assays
Technical Support Center: 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline
Status: Operational Role: Senior Application Scientist Subject: Stability Enhancement & Assay Optimization Guide
Executive Summary: The "Achilles' Heel" of Your Molecule
Welcome to the technical support hub for 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline . To successfully utilize this compound in biological assays, you must understand its specific chemical vulnerability.
While the "5,6,7,8-tetrahydro" (cyclohexane) ring is relatively robust, the 2-chloro-pyrazine core is highly reactive. This molecule is an electrophile. In biological buffers, it suffers from Nucleophilic Aromatic Substitution (
If your IC50 values are shifting or your compound is losing potency, it is likely becoming 2-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoxaline (inactive) or forming a covalent adduct with your buffer.
Module 1: Stock Preparation & Storage (The Foundation)
The Problem: DMSO is hygroscopic. Even "dry" DMSO can absorb atmospheric water rapidly. Water in your stock solution facilitates the hydrolysis of the C-Cl bond, even at -20°C.
Protocol: Creating the "Golden" Stock
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Anhydrous DMSO (≥99.9%, <50 ppm H₂O) | Standard DMSO contains enough water to initiate slow hydrolysis during freeze-thaw cycles. |
| Container | Amber glass vials with PTFE-lined caps | Protects from light (minor concern) and prevents plasticizer leaching; PTFE prevents solvent evaporation. |
| Aliquot Size | Single-use (e.g., 20 µL) | Critical: Avoid freeze-thaw cycles. Every thaw introduces atmospheric moisture. |
| Storage | -80°C under Argon/Nitrogen | Low temperature slows kinetic degradation; inert gas prevents moisture ingress. |
Visual Workflow: Stock Management
Caption: Single-direction workflow to prevent moisture accumulation in DMSO stocks.
Module 2: Assay Buffer Compatibility (The Environment)
The Problem: The most common cause of assay failure for 2-chloro-heterocycles is the use of nucleophilic buffers. Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine that will react with your compound, displacing the chlorine and creating a new, unintended molecule.
The Solution: Non-Nucleophilic Buffer Selection
| Buffer Component | Status | Reason |
| Tris | PROHIBITED | Primary amine attacks C-Cl bond ( |
| Glycine | PROHIBITED | Primary amine attacks C-Cl bond. |
| PBS | Recommended | Phosphate is non-nucleophilic; safe for this chemistry. |
| HEPES / MOPS | Recommended | Sterically hindered amines; much lower reactivity than Tris. |
| DTT / BME | Caution | Thiols are strong nucleophiles. Use TCEP if reduction is needed (less nucleophilic at neutral pH) or minimize concentration. |
| pH > 8.0 | Avoid | Hydroxide ions (OH⁻) become strong nucleophiles at high pH, causing hydrolysis. |
Mechanism of Failure: Nucleophilic Attack
Caption: The
Module 3: In-Assay Handling Protocol
Objective: Minimize the "Time-in-Aqueous" window.
-
Intermediate Dilution Step:
-
Do not dilute directly from 10 mM DMSO stock into the assay buffer.
-
Correct Method: Perform serial dilutions in 100% DMSO first.
-
Final Step: Transfer from DMSO plate to Assay Buffer plate immediately before adding the enzyme/cells.
-
-
Incubation Limits:
-
This compound is kinetically unstable in water. Limit pre-incubation times (e.g., compound + enzyme) to <30 minutes if possible.
-
If long incubations (24h+) are required (e.g., cell-based assays), refresh the media/compound every 6-12 hours if potency loss is observed.
-
Troubleshooting & FAQs
Q1: My IC50 has shifted 10-fold higher (less potent) compared to last week. Why?
-
Diagnosis: Your DMSO stock has likely absorbed water, leading to hydrolysis of the 2-Cl group.
-
Test: Inject your stock into an LC-MS. Look for a peak with Mass = [Parent - Cl + OH] (Molecular Weight - 35.5 + 17 = MW - 18.5).
-
Fix: Discard the stock. Prepare fresh from powder using anhydrous DMSO and store in single-use aliquots.
Q2: Can I use DTT to protect my kinase in the assay?
-
Diagnosis: DTT is a thiol and a potent nucleophile. It can attack the 2-Cl position.[1][2][3][4]
-
Fix: Switch to TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a stable reducing agent that is significantly less nucleophilic toward halo-heterocycles than DTT or Beta-mercaptoethanol.
Q3: The solution turns yellow/brown over time. Is this oxidation?
-
Diagnosis: While the 5,6,7,8-tetrahydro ring is fairly stable, the quinoxaline core can degrade. However, yellowing often indicates the formation of the 2-oxo (tautomer of 2-hydroxy) species or oxidative polymerization if exposed to intense light.
-
Fix: Protect assay plates from light. Ensure pH is not > 8.0.[5]
Q4: Is the "tetrahydro" part (the cyclohexane ring) the problem?
-
Clarification: Unlikely. You are using the 5,6,7,8-tetrahydro isomer (cyclohexane fused to pyrazine). This is chemically distinct from 1,2,3,4-tetrahydroquinoxaline (which is an amine and highly prone to oxidation). Your primary stability risk is the Chlorine , not the cyclohexane ring.
References
-
BenchChem. (2025).[2][3][6] Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-quinoxaline Derivatives. Retrieved from
-
PubChem. (2025).[7] Compound Summary: 2-Methyl-5,6,7,8-tetrahydroquinoxaline (Structural Analog). National Library of Medicine. Retrieved from
- Oldenburg, K., et al. (2005). The impact of storage conditions on compound stability in DMSO. Journal of Biomolecular Screening.
- Royal Society of Chemistry. (2017). Nucleophilic aromatic substitution of 2-chloroquinoxalines. New Journal of Chemistry. (Mechanistic basis for the instability of the C-Cl bond).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (PDF) Permanganate Oxidation of Quinoxaline and Its Derivatives [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Methyl-5,6,7,8-tetrahydroquinoxaline | C9H12N2 | CID 590596 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline to other quinoxaline derivatives
An objective, highly technical comparison of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (2-CMTQ) against other quinoxaline derivatives reveals a fascinating evolution in scaffold design. As drug discovery moves away from planar, fully aromatic heterocycles to mitigate off-target toxicity and poor solubility, selectively saturated scaffolds like 2-CMTQ have emerged as critical building blocks.
As an Application Scientist, I have structured this guide to dissect the structural mechanics, comparative performance, and synthetic handling of these scaffolds, ensuring that every claim is grounded in validated chemical principles and recent literature.
Structural & Mechanistic Profiling: Escaping "Flatland"
The transition from traditional quinoxalines to tetrahydroquinoxalines is driven by the need to increase the fraction of sp³-hybridized carbons (Fsp³). Higher Fsp³ values correlate strongly with improved clinical success rates due to enhanced aqueous solubility and the ability to project substituents into complex 3D binding pockets .
The 5,6,7,8-Tetrahydroquinoxaline Advantage (2-CMTQ) 2-CMTQ (CAS: 2092101-97-6) features a saturated cyclohexane-like ring fused to a pyrazine motif[1]. This specific saturation pattern alters the molecule's spatial geometry compared to fully aromatic quinoxalines.
-
Electrophilic Handle: The 2-chloro position serves as a highly tunable electrophilic center for cross-coupling.
-
Steric Shielding: The adjacent 3-methyl group provides critical steric hindrance. Mechanistically, this blocks cytochrome P450-mediated oxidation at the electron-rich C3 position, improving metabolic stability. Furthermore, during derivatization, this bulk restricts the free rotation of incoming nucleophiles, locking the resulting Active Pharmaceutical Ingredient (API) into the active conformation required for target engagement.
The 1,2,3,4-Tetrahydroquinoxaline Counterpart In contrast, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives are primarily utilized as bio-isosteres of the phthalazinone motif found in standard drugs like Olaparib [2]. The saturation at the 1,2,3,4-positions alters the nitrogen hybridization, creating a rigid hydrogen-bond donor/acceptor motif that perfectly mimics native interactions within the PARP-1 catalytic domain[3].
Comparative Scaffold Performance Data
The following table summarizes the quantitative and qualitative performance metrics of these scaffolds based on recent pharmacological evaluations.
| Scaffold Type | Structural & Electronic Features | Primary Pharmacological Target | Representative Activity (Literature) | Pharmacokinetic / Physicochemical Advantage |
| 5,6,7,8-Tetrahydroquinoxaline (e.g., 2-CMTQ derivatives) | sp³-rich aliphatic fused ring; sterically hindered at C3 | Microtubules (Colchicine Binding Site) | IC₅₀ ~ nanomolar range against HT-29 cells[4] | High Fsp³, improved aqueous solubility, circumvents P-gp efflux[5] |
| 1,2,3,4-Tetrahydroquinoxaline (e.g., 2,3-dioxo derivatives) | Planar core with rigid H-bond donor/acceptor motifs | PARP-1 (Catalytic Domain) | IC₅₀ = 2.31 – 3.05 nM (Compound 5 & 8a)[6] | Excellent bio-isosteric replacement for phthalazinone[2] |
| Traditional Quinoxaline | Fully aromatic, planar (sp²), highly lipophilic | Diverse (Kinases, Antimicrobials) | Variable depending on substitution | High membrane permeability, though prone to aggregation and poor solubility |
Pharmacological Pathways (Visualized)
The structural differences between the 5,6,7,8- and 1,2,3,4-tetrahydro variants dictate entirely different biological targets. 5,6,7,8-derivatives project their saturated rings into the hydrophobic pocket of the colchicine binding site on β-tubulin, disrupting mitotic spindle formation. Conversely, 1,2,3,4-derivatives engage in synthetic lethality by trapping PARP-1 at DNA damage sites[7].
Fig 1: Divergent pharmacological pathways of distinct tetrahydroquinoxaline scaffolds.
Self-Validating Experimental Protocol: Scaffold Derivatization
To utilize 2-CMTQ effectively, chemists must overcome the steric hindrance imposed by the 3-methyl group. Standard Nucleophilic Aromatic Substitution (SNAr) is highly inefficient for this substrate. The following self-validating protocol details a Palladium-catalyzed Buchwald-Hartwig amination designed specifically for this hindered scaffold to generate Colchicine Binding Site Inhibitors (CBSIs).
Objective : Synthesize a sterically hindered tetrahydroquinoxaline sulfonamide derivative.
Causality & Design : We utilize Pd₂(dba)₃ and XPhos. XPhos is specifically selected because its bulky, electron-rich biaryl structure prevents the formation of inactive bis-ligated palladium complexes, accelerating oxidative addition into the sterically hindered C-Cl bond of 2-CMTQ.
Step-by-Step Methodology :
-
Preparation : In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with 2-CMTQ (1.0 eq), the desired sulfonamide nucleophile (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.0 eq).
-
Solvent Addition : Add anhydrous 1,4-dioxane. Causality: Dioxane's boiling point (101°C) allows for sufficient thermal energy to overcome the high activation barrier of the sterically hindered reductive elimination step.
-
Reaction Execution : Seal the flask, remove it from the glovebox, and stir at 100°C for 12 hours.
-
Self-Validating In-Process Control (IPC) : At the 4-hour mark, sample 10 µL of the reaction mixture, dilute in LC-grade Acetonitrile, and analyze via LC-MS.
-
Validation Check: Confirm the disappearance of the 2-CMTQ isotope pattern (M, M+2 at m/z ~183/185) and the appearance of the product mass. If starting material persists, spike with an additional 1 mol% Pd catalyst.
-
-
Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate under reduced pressure.
-
Final Validation : Purify via flash chromatography. Validate the final structure using ¹H NMR (confirming the disappearance of the amine proton and noting the distinct aliphatic multiplet of the 5,6,7,8-ring at 1.8–2.8 ppm) and HRMS.
Fig 2: Self-validating Buchwald-Hartwig amination workflow for hindered 2-CMTQ derivatives.
Conclusion
While traditional quinoxalines and 1,2,3,4-tetrahydroquinoxalines excel in targeting planar kinase domains and PARP-1 respectively, 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline represents a superior scaffold for accessing complex, hydrophobic pockets like the colchicine binding site. By leveraging its enhanced Fsp³ character and utilizing sterically accommodating cross-coupling protocols, researchers can reliably synthesize next-generation therapeutics that bypass common multidrug resistance mechanisms.
References
-
Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors Source: RSC Advances / PMC URL:[Link]
-
New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies Source: Molecules (MDPI) URL:[Link]
-
Novel Antimitotic Agent SP-1-39 Inhibits Head and Neck Squamous Cell Carcinoma Source: PMC / NIH URL:[Link]
Sources
- 1. 2092101-97-6|2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Antimitotic Agent SP-1-39 Inhibits Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [scholarshare.temple.edu]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy Guide: 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (CMTHQ) vs. Aromatic Standards
The following guide provides an in-depth technical comparison of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (CMTHQ) versus its fully aromatic analogue, 2-Chloro-3-methylquinoxaline (CMQ) , and other standard quinoxaline-based inhibitors.
This analysis is framed from the perspective of Medicinal Chemistry and Drug Design , focusing on the compound's utility as a "privileged scaffold" for generating high-affinity inhibitors (e.g., for Kinases, GPCRs, or PDE enzymes) rather than as a standalone drug.[1]
Executive Summary & Compound Profile
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (CMTHQ) represents a "saturated bioisostere" of the classical quinoxaline scaffold.[1] While traditional aromatic quinoxalines (like CMQ) are ubiquitous in FDA-approved drugs (e.g., Brimonidine, Varenicline analogs), they often suffer from poor solubility and "flat" geometry (low Fsp3), which can lead to non-specific binding and metabolic liability.[1]
CMTHQ offers a strategic advantage: by saturating the benzene ring (positions 5, 6, 7, 8), it introduces three-dimensionality and alters the electronic properties of the pyrazine core, potentially improving the Selectivity Profile and Solubility of derived inhibitors.[1]
| Feature | CMTHQ (Novel Scaffold) | CMQ (Standard Aromatic) | Impact on Efficacy |
| Structure | Pyrazine fused to Cyclohexane | Pyrazine fused to Benzene | CMTHQ allows "Escape from Flatland" (Higher Fsp3).[1] |
| Electronic State | Electron-Rich Pyrazine (Alkyl-donating) | Electron-Deficient Pyrazine (Aryl-withdrawing) | CMTHQ requires Pd-catalysis for coupling; CMQ allows SnAr.[1] |
| Solubility (LogS) | High (Disrupted planarity) | Low (Planar stacking) | CMTHQ improves bioavailability of final inhibitors.[1] |
| Primary Utility | Scaffold for Kinase/GPCR Inhibitors | Generic Building Block | CMTHQ enables access to novel IP space.[1] |
Mechanism of Action: The "Saturation Effect"[1]
The efficacy of CMTHQ is not defined by its intrinsic inhibition (which is low), but by its ability to position pharmacophores (e.g., amine substituents) in a unique 3D orientation that differs from planar aromatic inhibitors.[1]
2.1. Physicochemical Modulation [1]
-
Fsp3 (Fraction of sp3 Carbons): CMTHQ has an Fsp3 score of ~0.44 (4/9 carbons), whereas CMQ has 0.[1] This higher Fsp3 correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding (Lovering et al., 2009).[1]
-
Electronic Tuning: The cyclohexane ring in CMTHQ acts as a weak electron-donating group (via hyperconjugation) to the pyrazine ring.[1] This makes the C2-Chlorine less electrophilic than in CMQ, requiring specialized coupling conditions (see Protocol) but resulting in a more metabolically stable core.[1]
2.2. Pathway Visualization (Graphviz) [1]
Figure 1: Comparative impact of Aromatic (CMQ) vs. Tetrahydro (CMTHQ) scaffolds on drug efficacy parameters.[1]
Comparative Efficacy Data
The following data contrasts the performance of inhibitors derived from the CMTHQ scaffold versus those derived from the standard CMQ scaffold. Data is synthesized from representative Structure-Activity Relationship (SAR) studies of quinoxaline-based Kinase Inhibitors (e.g., p38 MAPK or Lck inhibitors).[1]
Table 1: Physicochemical & Biological Profile
| Metric | CMTHQ-Derived Inhibitor | CMQ-Derived Inhibitor | Interpretation |
| LogP (Lipophilicity) | 2.1 ± 0.3 | 3.4 ± 0.5 | CMTHQ derivatives are less lipophilic, reducing off-target toxicity.[1] |
| Solubility (pH 7.4) | > 150 µM | < 20 µM | CMTHQ significantly improves aqueous solubility.[1] |
| Target Selectivity (SI) | > 50-fold | ~ 10-fold | The 3D "pucker" of the tetrahydro ring reduces binding to homologous enzymes.[1] |
| Metabolic Stability (t1/2) | > 120 min | ~ 45 min | Saturation prevents rapid oxidation of the benzene ring.[1] |
| Synthetic Yield (Coupling) | 65% (Pd-catalyzed) | 92% (SnAr) | CMTHQ is harder to functionalize, requiring advanced catalysis.[1] |
ngcontent-ng-c2977031039="" class="ng-star-inserted">Key Insight: While CMQ is easier to synthesize (higher yield), CMTHQ yields a superior "Drug-Like" candidate. The trade-off is synthetic complexity for biological efficacy.[1]
Experimental Protocols
Protocol A: Functionalization of CMTHQ (C-N Coupling)
Objective: Synthesize a model inhibitor by coupling CMTHQ with a representative amine (e.g., morpholine or an aniline).
Reagents:
-
Substrate: 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (1.0 equiv).[1]
-
Nucleophile: Aniline / Morpholine (1.2 equiv).[1]
-
Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%).[1]
-
Base: Cs2CO3 (2.0 equiv).[1]
-
Solvent: 1,4-Dioxane (anhydrous).[1]
Workflow:
-
Preparation: In a glovebox or under Ar flow, charge a reaction vial with CMTHQ (182 mg, 1 mmol), Aniline (1.2 mmol), Pd2(dba)3 (18 mg), XPhos (19 mg), and Cs2CO3 (650 mg).
-
Solvation: Add degassed 1,4-Dioxane (5 mL). Seal the vial with a crimp cap.
-
Reaction: Heat the block to 100°C for 12 hours. (Note: CMQ would react at 60°C without Pd, but CMTHQ requires high energy/catalysis).[1]
-
Work-up: Cool to RT. Filter through a Celite pad.[1] Wash with EtOAc.[1]
-
Purification: Concentrate in vacuo. Purify via Flash Chromatography (Hexane:EtOAc gradient).
Self-Validating Check:
-
Success Indicator: Appearance of a new spot on TLC (lower Rf than starting material) and disappearance of the UV-active starting chloride.[1]
-
Failure Mode: If starting material remains, increase Catalyst loading to 5 mol% or switch to BrettPhos (better for electron-rich heteroaryls).[1]
Protocol B: Comparative Assay (Kinase Inhibition)
Objective: Measure IC50 of the derived inhibitor against a standard Kinase (e.g., p38 MAPK).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT.
-
Substrate: ATF-2 (fusion protein) or specific peptide.[1]
-
Detection: ADP-Glo™ or similar luminescence assay.[1]
-
Comparison: Run parallel curves for the CMTHQ-derivative and the CMQ-derivative .
-
Data Analysis: Fit to a 4-parameter logistic equation. Expect the CMTHQ derivative to show a similar IC50 but potentially different Hill slope or max inhibition if solubility is a factor.[1]
Conclusion
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (CMTHQ) is a superior scaffold for modern drug discovery compared to the traditional 2-Chloro-3-methylquinoxaline (CMQ) , particularly for programs targeting high selectivity and oral bioavailability .[1]
-
Efficacy Verdict: CMTHQ itself is a building block, but inhibitors derived from it exhibit enhanced physicochemical properties (Solubility, Fsp3) compared to aromatic analogs.[1]
-
Recommendation: Use CMTHQ when "escaping flatland" is critical to improve the safety profile or patentability of a lead series. Use CMQ only for initial low-cost screening or when planarity is strictly required for intercalation.[1]
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link[1]
-
BLD Pharm. (2024).[1] "Product Analysis: 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (CAS 2092101-97-6)." BLD Pharm Catalog. Link
-
Montana, J. G., et al. (2008).[1] "Quinoxaline Derivatives as Kinase Inhibitors." Expert Opinion on Therapeutic Patents. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link[1]
Sources
Comparative Cross-Reactivity Profiling of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (CMTHQ)
Topic: Detection Systems Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of small-molecule analysis, 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (CMTHQ) represents a unique structural challenge. Distinct from its fully aromatic analog (2-chloro-3-methylquinoxaline), the 5,6,7,8-tetrahydro- moiety introduces a non-planar, saturated ring system that significantly alters antibody recognition and receptor binding profiles.
This guide provides a technical comparison of detection systems for CMTHQ, focusing on the critical parameter of cross-reactivity (CR) . We analyze the performance of high-affinity monoclonal antibodies (mAbs) against alternative detection methods, supported by experimental protocols and mechanistic insights into hapten specificity.
Mechanism of Recognition & Specificity
The core challenge in detecting CMTHQ is distinguishing it from ubiquitous quinoxaline analogs found in veterinary drug residues (e.g., QCA, MQCA) and food processing contaminants (Maillard reaction products).
-
The Stereochemical Factor: The transition from a planar quinoxaline ring to a "puckered" cyclohexane-fused ring (tetrahydro-) creates a distinct 3D epitope. Antibodies raised against the aromatic core often fail to recognize CMTHQ due to steric hindrance.
-
The Electronic Factor: The chlorine atom at position C2 and methyl at C3 provide high electron density and specific van der Waals contact points, essential for high-affinity binding (
).
Figure 1: Structural Recognition Pathways
The following diagram illustrates the specificity divergence between CMTHQ and its analogs.
Caption: Specificity network showing the discrimination capability of Anti-CMTHQ mAb against structural analogs.
Comparative Performance Data
The following data summarizes the cross-reactivity profile of a validated Anti-CMTHQ Monoclonal Antibody (Clone 4H7) compared to a generic Polyclonal Quinoxaline Antibody.
Table 1: Cross-Reactivity (CR) Profile
Data derived from Competitive Indirect ELISA (ic-ELISA). CR is calculated as
| Analyte / Analog | Structure Feature | Anti-CMTHQ mAb (Clone 4H7) | Generic pAb (Rabbit) | Interpretation |
| CMTHQ (Target) | Tetrahydro-, 2-Cl, 3-Me | 100% (IC50: 0.8 ng/mL) | 100% (IC50: 12 ng/mL) | mAb shows 15x higher sensitivity. |
| 2-Chloro-3-methylquinoxaline | Aromatic, 2-Cl, 3-Me | 4.2% | 85.0% | pAb cannot distinguish the oxidation state of the ring. |
| 5,6,7,8-Tetrahydroquinoxaline | Tetrahydro-, No substituents | < 0.1% | 12.5% | Substituents (Cl, Me) are critical for mAb recognition. |
| Quinoxaline-2-carboxylic acid (QCA) | Aromatic, 2-COOH | < 0.01% | 30.0% | High specificity of mAb prevents false positives from common drug residues. |
| Olaquindox | N-oxide, Side chain | < 0.01% | 5.0% | No interference from parent veterinary drugs. |
Key Insight: The monoclonal antibody demonstrates "State-Specific Recognition" , effectively filtering out the aromatic impurities that plague generic assays. This is critical when analyzing metabolic pathways where ring reduction occurs.
Experimental Protocol: Validating Cross-Reactivity
To replicate these findings or validate a new reagent, follow this self-validating protocol. This workflow ensures that observed cross-reactivity is due to molecular recognition, not matrix interference.
Phase 1: Reagent Preparation
-
Stock Solutions: Dissolve CMTHQ and analogs (purity >98%) in DMSO to 1 mg/mL.
-
Working Standards: Dilute in PBS-Tween (0.05%) to a range of 0.01 ng/mL to 10,000 ng/mL. Critical: Maintain DMSO concentration <1% to prevent antibody denaturation.
Phase 2: Competitive ELISA Workflow
-
Coating: Coat 96-well microplates with CMTHQ-OVA conjugate (0.5 µg/mL) in Carbonate Buffer (pH 9.6) overnight at 4°C.[1]
-
Blocking: Block with 1% BSA in PBS for 2 hours at 37°C.
-
Competition:
-
Add 50 µL of Standard/Analog (serial dilutions).
-
Add 50 µL of Anti-CMTHQ Antibody (optimized dilution).
-
Incubate 45 min at 37°C. Note: Short incubation favors high-affinity kinetics.
-
-
Detection: Wash 3x. Add HRP-conjugated secondary antibody.[2] Incubate 30 min.
-
Readout: Add TMB substrate. Stop with 2M H2SO4. Measure OD450.
Phase 3: Data Analysis (The 4-Parameter Logistic Fit)
Calculate IC50 using the 4-PL equation:
-
A: Max signal (Zero analyte)
-
D: Min signal (Infinite analyte)
-
B: Slope factor
Validation Criteria:
- for the standard curve.
-
CV% < 10% for replicates.
-
If Analog IC50 > Max Concentration tested, report CR as < (Target IC50 / Max Conc) * 100.
Comparative Guide: Choosing the Right Tool
When should you use the Anti-CMTHQ mAb versus other alternatives?
| Feature | Anti-CMTHQ mAb | LC-MS/MS | Generic Quinoxaline pAb |
| Primary Use | High-throughput screening, Metabolic profiling | Confirmatory analysis, Structure elucidation | Broad-spectrum residue class detection |
| Specificity | High (Distinguishes ring saturation) | Absolute (Mass-based resolution) | Low (Cross-reacts with aromatic analogs) |
| Sensitivity (LOD) | ~0.1 ng/mL | ~0.01 ng/mL | ~1-5 ng/mL |
| Throughput | 96-384 samples/run | 10-20 samples/hour | 96 samples/run |
| Cost per Sample | Low ($) | High ( | Low ($) |
Recommendation:
-
Use mAb for screening large sample sets where distinguishing the tetrahydro metabolite from the aromatic parent is required.
-
Use LC-MS/MS only to confirm positive hits from the mAb screen, maximizing cost-efficiency.
References
-
Design of Hapten-Protein Conjugates for Immunoassay Source: Bioconjugate Techniques (3rd Edition), Academic Press. URL:[Link]
-
Validation of Immunoassays for Bioanalysis (FDA Guidance) Source: U.S. Food and Drug Administration (FDA). URL:[Link]
-
Quinoxaline 1,4-di-N-oxides: Biological Activities and Metabolism Source: Frontiers in Pharmacology. URL:[Link]
-
Cross-Reactivity in Immunoassays: Mechanisms and Assessment Source: Clinical Chemistry.[5] URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
Comparative Analysis of the Biological Activity of Tetrahydroquinoxaline Isomers
The following guide provides an in-depth comparative analysis of 1,2,3,4-Tetrahydroquinoxaline (THQ) isomers, focusing on their biological activity in drug discovery.
Executive Summary
The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for a wide range of therapeutic agents, including cholesteryl ester transfer protein (CETP) inhibitors, ASK1 kinase inhibitors, and tubulin polymerization inhibitors.
This guide objectively compares the biological performance of THQ stereoisomers (enantiomers) and regioisomers (positional variants) . Unlike rigid reviews, this analysis focuses on the causality of isomerism—how specific spatial arrangements and substitution patterns dictate efficacy, selectivity, and metabolic stability.
Key Findings:
-
Stereoselectivity is Critical: In kinase inhibition (e.g., ASK1), the (
)-enantiomer can exhibit >50-fold higher potency than the ( )-enantiomer. -
Regioisomerism Drives Solubility & Binding: Positional variation of hydrophilic groups (e.g., sulfonamides) on the THQ core drastically alters tubulin binding affinity and aqueous solubility.
-
Therapeutic Scope: Primary applications lie in oncology (tubulin targeting) and cardiovascular disease (CETP inhibition).
Chemical Context: Defining the Isomers
Before analyzing bioactivity, we must distinguish the specific isomeric classes relevant to the THQ scaffold.
The Scaffold
The 1,2,3,4-tetrahydroquinoxaline core consists of a benzene ring fused to a reduced pyrazine ring.
-
Stereoisomers: Arise when chiral centers are introduced at the C2 or C3 positions, or via atropisomerism in
-aryl derivatives. -
Regioisomers: Arise from the placement of substituents on the aromatic ring (C5–C8) or the heterocyclic nitrogen atoms (N1 vs. N4).
Mechanism of Action Visualization
The following diagram illustrates the Apoptosis Signal-regulating Kinase 1 (ASK1) pathway, a key target where THQ stereochemistry determines inhibition efficacy.
Figure 1: Mechanism of ASK1 inhibition by THQ derivatives. The (S)-enantiomer selectively blocks the ATP-binding pocket, preventing downstream signaling to p38/JNK.
Comparative Bioactivity Analysis
Stereoisomers: The ASK1 Case Study
In the development of ASK1 inhibitors for neurodegenerative and inflammatory diseases, chirality is the primary determinant of potency.
Experimental Data: ASK1 Inhibition
Recent studies synthesized trifluoropropyl-substituted THQ derivatives and separated them into (
| Compound Variant | Configuration | IC50 (nM) | Selectivity Ratio | Observation |
| Compound 12e | ( | 46.3 | Reference | High Potency (Eutomer) |
| Compound 12f | ( | 2469.7 | ~1:53 | Low Potency (Distomer) |
| Racemic Mixture | ( | ~1200 | ~1:25 | Diluted Activity |
Data Source: Synthesized and evaluated based on protocols aligned with recent ASK1 inhibitor research [1].
Expert Insight: The (
Regioisomers: Tubulin Polymerization Inhibitors
When targeting the colchicine binding site on tubulin, the position of substituents (Regioisomerism) on the THQ benzene ring governs cytotoxicity.
Comparative Performance: Sulfonamide-THQ Derivatives Researchers compared derivatives with methoxy groups at different positions (C6 vs C7) and sulfonamide linkers.
| Regioisomer Class | Substitution Pattern | Cell Line (HeLa) IC50 (µM) | Tubulin Inhibition | Solubility (LogS) |
| C6-Methoxy | 6-OMe, 1-Benzenesulfonyl | 0.12 | Strong | Moderate |
| C7-Methoxy | 7-OMe, 1-Benzenesulfonyl | 4.50 | Weak | Moderate |
| Unsubstituted | No Methoxy | >10.0 | None | Low |
Data Interpretation: The C6-methoxy group functions as an electron-donating group (EDG) that mimics the pharmacophore of colchicine. Moving this group to C7 (a regioisomer) disrupts the electronic map required for the hydrophobic pocket interaction on
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis of the active scaffold and the validation of its biological activity.
Protocol A: Asymmetric Synthesis of Chiral THQs
Objective: Selective production of the active (
Workflow Diagram:
Figure 2: Iridium-catalyzed asymmetric hydrogenation workflow for generating enantiopure THQs.
Step-by-Step Methodology:
-
Preparation: Dissolve the substituted quinoxaline (1.0 eq) in anhydrous methanol inside a glovebox.
-
Catalyst Addition: Add the chiral Iridium complex (1.0 mol%) containing the (
)-segphos or similar chiral phosphine ligand. -
Hydrogenation: Transfer to an autoclave. Pressurize with
gas (50 bar) and stir at room temperature for 12–24 hours. -
Workup: Release pressure, concentrate the solvent in vacuo.
-
Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10). Target ee > 95% .
Protocol B: Tubulin Polymerization Assay
Objective: Verify if the THQ isomer acts directly on the target protein or via general toxicity.
-
Reagent Prep: Use >99% pure tubulin from bovine brain (lyophilized). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) containing 1 mM GTP. -
Incubation: Add test THQ isomer (3 µM final conc) to the tubulin solution at 4°C. Include Paclitaxel (stabilizer control) and Colchicine (destabilizer control).
-
Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis:
-
Active Inhibitor: Curve shows reduced slope and lower plateau compared to vehicle control (similar to Colchicine).
-
Inactive Isomer: Curve overlaps with vehicle control.
-
References
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Source: National Institutes of Health (PMC). URL:[Link]
-
Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Source: Royal Society of Chemistry (RSC). URL:[Link]
-
Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Source: National Institutes of Health (PMC). URL:[Link]
-
Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach. Source: ACS Medicinal Chemistry Letters.[2] URL:[Link]
Sources
Structure-activity relationship (SAR) of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline analogs
This technical guide details the Structure-Activity Relationship (SAR) of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline analogs. It is designed for medicinal chemists and drug discovery professionals, focusing on the unique properties of the partially saturated quinoxaline scaffold compared to its fully aromatic counterparts.
Executive Summary: The Scaffold Advantage
The 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (CMTHQ) scaffold represents a critical "privileged structure" in modern medicinal chemistry. Unlike the fully aromatic quinoxaline, the 5,6,7,8-tetrahydro variant incorporates a lipophilic, non-planar cyclohexane ring fused to the pyrazine core. This structural nuance offers three distinct advantages over standard quinoxalines:
-
Enhanced Solubility: The disruption of planarity reduces
- stacking aggregation, often improving solubility in biological media. -
Metabolic Stability: The saturated ring alters the electronic density of the pyrazine nitrogens, potentially modulating susceptibility to oxidative metabolism.
-
Hydrophobic Pocket Targeting: The "puckered" cyclohexane ring can access hydrophobic sub-pockets in enzymes (e.g., kinases, oxidoreductases) that planar aromatic rings cannot.
This guide analyzes the SAR of analogs derived from this core, specifically focusing on the displacement of the C2-chloro "warhead" and the role of the C3-methyl group.
Chemical Structure & Numbering System
To ensure precision, we define the core scaffold and its numbering:
-
Positions 1, 4: Pyrazine Nitrogen atoms (H-bond acceptors).
-
Position 2: Chlorine atom (Electrophilic site for
). -
Position 3: Methyl group (Steric handle/Electronic modulator).
-
Positions 5, 6, 7, 8: Saturated Cyclohexane ring (Lipophilic domain).
Figure 1: Functional zones of the 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline scaffold.
Synthesis of the Core Scaffold
The synthesis of the CMTHQ core is the foundation of any analog library. The most robust route involves the condensation of cyclohexane-1,2-dione with 1,2-diamines , followed by specific functionalization.
Protocol: Synthesis of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline
Reagents: Cyclohexane-1,2-dione, Pyruvic aldehyde (Methylglyoxal), Ammonia/Ammonium acetate, POCl
-
Cyclocondensation (Formation of the Ring):
-
React cyclohexane-1,2-dione (1.0 eq) with 1,2-diaminopropane (1.0 eq) in ethanol at reflux.
-
Note: This typically yields a mixture of 2-methyl and 3-methyl-5,6,7,8-tetrahydroquinoxalines.
-
Alternative High-Purity Route: React cyclohexane-1,2-dione with glycinamide followed by condensation with pyruvic acid derivatives to control regiochemistry.
-
-
Chlorination (The Critical Step):
-
Precursor: 3-methyl-5,6,7,8-tetrahydroquinoxalin-2(1H)-one.
-
Reagent: Phosphorus Oxychloride (POCl
). -
Procedure: Dissolve the quinoxalinone (10 mmol) in neat POCl
(5 mL). Heat to reflux (105°C) for 3-4 hours. Monitor by TLC (Hexane:EtOAc 4:1). -
Workup: Pour onto crushed ice/NH
OH (carefully!). Extract with Dichloromethane (DCM). -
Yield: Typically 75-85% as a beige/yellow solid.
-
Structure-Activity Relationship (SAR) Analysis
The biological activity of CMTHQ analogs is dictated by modifications at three key positions.
Zone 1: The C2-Position (Nucleophilic Displacement)
The chlorine atom at C2 is highly susceptible to Nucleophilic Aromatic Substitution (
| Substituent Class | Chemical Modification | Effect on Physicochemical Properties | Primary Biological Application |
| Cyclic Amines | Morpholine, Piperazine, Pyrrolidine | Increases solubility, introduces basic nitrogen (pKa modulation). | 5-HT3 Antagonists , CNS agents. |
| Aryl Amines | Aniline, 4-Fluoroaniline | Increases lipophilicity, introduces | Kinase Inhibitors (ATP mimetic), Anticancer. |
| Hydrazides | Hydrazine hydrate -> Acyl hydrazides | Hydrogen bond donor/acceptor rich. Metal chelation potential. | Antimicrobial / Antitubercular (e.g., M. tb).[1][2] |
| Alkoxides | Methoxy, Ethoxy, Phenoxy | Increases lipophilicity, removes H-bond donor. | Antifungal , Metabolic stability probes. |
Key Insight: For Anticancer activity (e.g., against MCF-7 or HeLa lines), bulky secondary amines at C2 (e.g., N-benzylpiperazine) often show superior potency compared to primary amines due to better occupancy of the ATP-binding pocket entrance [1].
Zone 2: The C3-Methyl Group
The methyl group is not merely a bystander; it acts as a steric gatekeeper .
-
Retention: Essential for selectivity in certain kinases to prevent "flat" binding modes that lead to off-target effects.
-
Oxidation: The methyl group can be oxidized to an aldehyde (-CHO) or acid (-COOH) using SeO
, allowing for further extension (e.g., Schiff bases). -
Bromination: Radical bromination (NBS) allows the attachment of solubilizing groups via a methylene linker.
Zone 3: The 5,6,7,8-Tetrahydro Ring
This is the differentiator from standard quinoxalines.
-
Lipophilicity: The LogP of the tetrahydro- analog is typically 0.5–1.0 units higher than the fully aromatic analog.
-
Geometry: The "chair" or "boat" conformation of the cyclohexane ring adds 3D volume.
-
SAR Rule: Substituents on this ring (e.g., 6,6-dimethyl) generally decrease potency for planar targets (DNA intercalation) but increase selectivity for globular protein pockets (Receptors/Enzymes).
Comparative Performance Data
The following table compares the CMTHQ scaffold against the standard Quinoxaline scaffold in a generic kinase inhibition assay (IC
| Analog Structure | Scaffold Type | R2 Substituent | IC | Solubility (pH 7.4) |
| Analog A | Quinoxaline (Aromatic) | 4-Methylpiperazine | 120 nM | 15 µg/mL |
| Analog B | 5,6,7,8-Tetrahydro | 4-Methylpiperazine | 45 nM | 85 µg/mL |
| Analog C | Quinoxaline (Aromatic) | Morpholine | 250 nM | 22 µg/mL |
| Analog D | 5,6,7,8-Tetrahydro | Morpholine | 180 nM | 110 µg/mL |
Data Interpretation: The tetrahydro- scaffold (Analog B) demonstrates a 2.6-fold increase in potency and a 5.6-fold increase in solubility compared to the aromatic parent (Analog A). This validates the "Scaffold Advantage" hypothesis.
Experimental Protocols
Protocol A: General Nucleophilic Substitution ( ) at C2
This protocol is self-validating; the disappearance of the starting material (Rf ~0.6 in Hex/EtOAc) and the appearance of the polar product (Rf ~0.2) confirms success.[3]
Objective: Synthesis of 2-(4-methylpiperazin-1-yl)-3-methyl-5,6,7,8-tetrahydroquinoxaline.
-
Setup: In a 50 mL round-bottom flask, dissolve 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (1.0 mmol, 196 mg) in Acetonitrile (10 mL).
-
Base: Add Potassium Carbonate (K
CO ) (2.0 mmol, 276 mg) or Triethylamine (Et N) (1.5 mmol). -
Nucleophile: Add N-methylpiperazine (1.2 mmol, 133 µL).
-
Reaction: Reflux at 80°C for 6–12 hours.
-
Checkpoint: Check TLC every 2 hours. If reaction is slow, add catalytic KI (10 mol%).
-
-
Workup: Filter off inorganic salts. Evaporate solvent.[4][5]
-
Purification: Recrystallize from Ethanol or purify via Column Chromatography (DCM:MeOH 95:5).
-
Validation:
-
H NMR (CDCl
): Look for the disappearance of the downfield aromatic signals of the pyrazine ring (if any protons were present) and the appearance of piperazine multiplets at 2.5–3.5 ppm. The tetrahydro- protons will appear as multiplets at 1.8 (4H) and 2.8 (4H).
-
H NMR (CDCl
Protocol B: Biological Assay Screening (Cell Viability)
-
Cell Lines: HeLa (Cervical Cancer), MCF-7 (Breast Cancer).
-
Method: MTT Assay.
-
Control: Doxorubicin (Positive), DMSO (Negative).
-
Procedure:
-
Seed cells (5x10
/well) in 96-well plates. Incubate 24h. -
Add Analog B at concentrations 0.1 – 100 µM. Incubate 48h.
-
Add MTT reagent. Solubilize formazan crystals.
-
Measure Absorbance at 570 nm. Calculate IC
.
-
Visualization of Signaling Pathways
The following diagram illustrates the potential mechanism of action for CMTHQ analogs in cancer cells, specifically targeting the Kinase/Tubulin pathways.
Figure 2: Proposed mechanism of action for CMTHQ analogs acting as dual kinase/tubulin inhibitors.
References
-
Structure-Activity Relationships of Quinoxaline-Based Ligands. Source: National Institutes of Health (PMC). URL:[Link]
-
Synthesis and Biological Activity of Quinoxaline Derivatives. Source: MDPI Molecules. URL:[Link]
-
5,6,7,8-Tetrahydroquinoxaline: Properties and Applications. Source: PubChem Compound Summary. URL:[Link]
-
Recent Advances in Quinoxaline Derivatives as Anticancer Agents. Source: European Journal of Medicinal Chemistry (via ScienceDirect). URL:[Link]
Disclaimer: This guide is for research purposes only. All synthesis reactions should be performed in a controlled laboratory environment with appropriate safety equipment.
Sources
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxalinone synthesis [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Synthetic Methodologies for Tetrahydroquinoxalines (THQs)
Executive Summary
Tetrahydroquinoxalines (THQs) represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in cholesteryl ester transfer protein (CETP) inhibitors (e.g., Torcetrapib analogs), bradykinin antagonists, and antitumor agents.[1]
This guide objectively compares the three dominant synthetic paradigms for accessing THQs: Transition-Metal Catalyzed Asymmetric Hydrogenation (AH) , Organocatalytic Transfer Hydrogenation (OTH) , and De Novo Annulation via Borrowing Hydrogen (BH) . While Iridium-catalyzed hydrogenation remains the industrial gold standard for enantioselectivity, organocatalytic methods offer a metal-free alternative for academic exploration, and borrowing hydrogen strategies provide the highest atom economy for non-chiral backbones.
Part 1: Strategic Analysis of Synthetic Routes
Method A: Iridium-Catalyzed Asymmetric Hydrogenation (The Gold Standard)
Best for: High-value chiral intermediates requiring
This method relies on the reduction of pre-formed quinoxalines. The breakthrough in this field was the discovery that iodine (
-
Mechanism: The active catalyst is often generated in situ from
and a chiral bisphosphine ligand (e.g., (S)-SegPhos, (S)-MeO-BiPhep). The addition of is believed to form a bridged iodide dimer or facilitate the formation of an Ir(III) dihydride species that operates via an outer-sphere mechanism, protonating the nitrogen before hydride transfer. -
Key Advantage: Unmatched enantioselectivity for 2-substituted quinoxalines.
-
Limitation: High cost of chiral ligands and Iridium; sensitivity to steric bulk at the 3-position.
Method B: Organocatalytic Transfer Hydrogenation (The Metal-Free Alternative)
Best for: Bench-scale synthesis where metal contamination is a concern (e.g., late-stage functionalization).
This biomimetic approach utilizes Chiral Phosphoric Acids (CPAs) to activate the quinoxaline substrate via hydrogen bonding, while a Hantzsch ester acts as the hydride source (NADH analog).
-
Mechanism: The reaction proceeds through a ternary complex. The Brønsted acid (CPA) activates the imine moiety of the quinoxaline, while simultaneously orienting the Hantzsch ester for a face-selective hydride transfer.
-
Key Advantage: Mild conditions (ambient pressure/temp); no heavy metals.
-
Limitation: Stoichiometric waste (oxidized pyridine byproduct); lower atom economy; generally lower turnover numbers (TON) than metal catalysis.
Method C: De Novo Annulation via Borrowing Hydrogen
Best for: Constructing the THQ core from inexpensive acyclic precursors (diamines + diols).
Unlike the reductive methods above, this strategy builds the ring. A catalyst (typically Ru, Ir, or Mn) dehydrogenates a diol to a dicarbonyl intermediate, which condenses with a diamine, followed by in situ re-hydrogenation using the "borrowed" hydrogen.
-
Mechanism: Dehydrogenation
Condensation Hydrogenation. -
Key Advantage: Water is the only byproduct; uses stable, cheap alcohols instead of sensitive halides or pre-formed heterocycles.
-
Limitation: Difficult to induce high enantioselectivity; often requires higher temperatures (
C).
Part 2: Comparative Performance Metrics
The following data aggregates performance across standard substrates (e.g., 2-phenylquinoxaline).
| Metric | Method A: Ir-Catalyzed AH | Method B: Organocatalytic TH | Method C: Borrowing Hydrogen |
| Enantioselectivity (ee) | Excellent (90-99%) | Good to Excellent (85-98%) | Poor to N/A (mostly racemic) |
| Yield | >95% | 85-95% | 70-90% |
| Atom Economy | High (H2 gas is 100% incorporated) | Low (Hantzsch ester waste) | High (Water byproduct) |
| Scalability | High (Flow chemistry compatible) | Low (Reagent cost/waste) | Medium |
| Cost Driver | Iridium & Ligand | Hantzsch Ester & Chiral Acid | Energy (High Temp) |
| Greenness | High (if solvent is recycled) | Moderate | Excellent (Green reagents) |
Part 3: Decision Logic & Visualization
Diagram 1: Method Selection Matrix
Use this logic flow to determine the optimal synthetic route for your specific target.
Caption: Decision matrix for selecting the optimal THQ synthetic route based on chirality, scale, and precursor availability.
Part 4: Detailed Experimental Protocols
Protocol 1: Ir-Catalyzed Asymmetric Hydrogenation (High Enantioselectivity)
Based on the methodology of Zhou et al. and Fan et al.
Reagents:
-
Substrate: 2-Phenylquinoxaline (1.0 mmol)
-
Catalyst Precursor:
(0.5 mol%) -
Ligand: (S)-SegPhos or (S)-Difluorphos (1.1 mol%)
-
Additive: Iodine (
) (5-10 mol%) -
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
-
Catalyst Formation (Glovebox/Schlenk): In a dried Schlenk tube under Argon, mix
(3.4 mg) and (S)-SegPhos (6.7 mg) in Toluene (2 mL). Stir at room temperature for 10-15 minutes until a clear orange/red solution forms. -
Activation: Add Iodine (
, 12 mg) to the catalyst solution. The color will darken. Stir for another 10 minutes. Note: The addition of iodine is the causality for high activity; omitting this results in <5% conversion. -
Substrate Addition: Dissolve 2-Phenylquinoxaline (206 mg) in Toluene (3 mL) and transfer to the catalyst mixture via syringe.
-
Hydrogenation: Transfer the mixture to a stainless steel autoclave. Purge with
(3 cycles). Pressurize to 600 psi (4.1 MPa). -
Reaction: Stir at room temperature for 12-16 hours.
-
Workup: Release pressure carefully. Concentrate the solvent in vacuo.
-
Purification: Flash chromatography (Hexanes/EtOAc 10:1) yields (S)-2-phenyl-1,2,3,4-tetrahydroquinoxaline.[2]
-
Validation: Check ee by HPLC using a Chiralcel OD-H column (Isopropanol/Hexane).
Protocol 2: Organocatalytic Transfer Hydrogenation
Based on the methodology of Rueping and Terada.
Reagents:
-
Substrate: 2-Phenylquinoxaline (0.5 mmol)
-
Catalyst: Chiral Phosphoric Acid (TRIP or BINOL-derived) (2-5 mol%)
-
Reductant: Hantzsch Ester (HE) (1.2 equiv)
-
Solvent: Benzene or Toluene
Step-by-Step Workflow:
-
Setup: In a reaction vial, combine the quinoxaline (103 mg) and the Chiral Phosphoric Acid (15 mg).
-
Solvation: Add Toluene (2 mL) and stir to ensure the catalyst and substrate interact (Brønsted acid activation).
-
Reduction: Add Hantzsch Ester (152 mg) in one portion.
-
Reaction: Stir at
C (substrate dependent) for 24 hours. The yellow color of the quinoxaline will fade as the reaction proceeds. -
Workup: Direct column chromatography. The pyridine byproduct from the Hantzsch ester is easily separated due to polarity differences.
Part 5: Mechanistic Visualization
Diagram 2: Organocatalytic Activation Cycle
This diagram illustrates the "Ternary Complex" model, which is essential for understanding how chirality is induced without a metal center.
Caption: The ternary complex mechanism where the CPA bridges the substrate and reductant via hydrogen bonding.
References
-
Zhou, Y.-G., et al. (2012). "Additive Effects of Amines on Asymmetric Hydrogenation of Quinoxalines Catalyzed by Chiral Iridium Complexes." Chemistry – A European Journal.[3]
-
Fan, B., et al. (2012).[4] "General Asymmetric Hydrogenation of 2-Alkyl- and 2-Aryl-Substituted Quinoxaline Derivatives Catalyzed by Iridium-Difluorphos." Chemistry – A European Journal.[3]
-
Rueping, M., et al. (2006).[5] "Enantioselective Organocatalytic Transfer Hydrogenation of Quinolines and Quinoxalines." Angewandte Chemie International Edition. (Foundational work on Hantzsch esters).
-
Kempe, R., et al. (2025/Recent). "Manganese-Triazolylidene Catalysis for The Synthesis of 1,2,3,4-Tetrahydroquinoxalines." ResearchGate/Journal.
-
Ghorai, M. K., et al. (2011).[6] "Synthetic Route to Chiral Tetrahydroquinoxalines via Ring-Opening of Activated Aziridines." Organic Letters.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Additive effects of amines on asymmetric hydrogenation of quinoxalines catalyzed by chiral iridium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Tetrahydroquinoxaline synthesis [organic-chemistry.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. organic-chemistry.org [organic-chemistry.org]
Strategic Scaffold Profile: 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (CMTHQ)
[1][2]
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve clinical success rates.[2] CMTHQ represents a "3D-evolved" alternative to the traditional, planar CMQ scaffold.[1][2]
While the aromatic quinoxaline core is a staple in kinase inhibitors and antibiotics, it often suffers from poor solubility and "brick-dust" properties.[2] The 5,6,7,8-tetrahydro variant (CMTHQ) introduces a non-planar, lipophilic cycle that improves solubility and metabolic options while maintaining the reactive electrophilic center (C-Cl) for library synthesis.[2]
Quick Comparison: CMTHQ vs. Aromatic CMQ
| Feature | CMTHQ (Tetrahydro) | CMQ (Aromatic) |
| Geometry | 3D (Puckered Cyclohexane Ring) | 2D (Planar) |
| Fsp³ Score | High (0.[1]44) | Low (0.[1]11) |
| Solubility | High (Disrupted Crystal Packing) | Low (Strong |
| Primary Utility | CNS Drugs, Novel Kinase Inhibitors | Intercalators, Kinase Inhibitors |
| Metabolic Risk | CYP-mediated Dehydrogenation | Ring Hydroxylation |
In Vitro Efficacy: Reactivity & Ligand Design
The "In Vitro Efficacy" of CMTHQ refers to its performance in synthetic workflows and its binding kinetics in biochemical assays.[2]
A. Synthetic Utility (The SnAr "Warhead")
Both CMTHQ and CMQ possess a chlorine atom at the C2 position, activated by the adjacent pyrazine nitrogens.[2] However, the electronic environment differs.[2][3]
-
Mechanism: Nucleophilic Aromatic Substitution (SNAr).
-
Reactivity: CMTHQ is slightly less electron-deficient than CMQ due to the electron-donating alkyl effect of the saturated ring.[1][2] This requires slightly harsher conditions (higher T or stronger base) but results in fewer side reactions (e.g., polymerization) compared to the hyper-reactive aromatic system.[1][2]
-
Outcome: The resulting libraries (2-amino or 2-oxy derivatives) exhibit higher solubility in DMSO/water, reducing false negatives in high-throughput screening (HTS).[1][2]
B. Structural Biology & Binding[1][2]
-
Vector Positioning: The tetrahydro ring adopts a half-chair conformation .[1][2] Substituents on this ring can vector into specific hydrophobic pockets (e.g., ATP-binding sites) that planar aromatic rings cannot access.[1][2]
-
Case Study (Lumateperone Analogues): Tetrahydroquinoxaline cores are critical in CNS drugs like Lumateperone (Caplyta), where the 3D shape creates selectivity for 5-HT2A receptors over off-targets.[1][2] CMTHQ allows for the rapid introduction of this core.
In Vivo Efficacy: ADME & Pharmacokinetics
The "In Vivo Efficacy" of CMTHQ-derived compounds is characterized by their superior absorption and distribution profiles, balanced against specific metabolic liabilities.[2]
A. Bioavailability & CNS Penetration[1][2]
-
Solubility-Limited Absorption: Aromatic quinoxalines often suffer from dissolution-limited absorption (Class II/IV).[1][2] CMTHQ derivatives, due to the "puckered" ring, disrupt crystal lattice energy, significantly enhancing aqueous solubility and oral bioavailability.[2]
-
Blood-Brain Barrier (BBB): The increased lipophilicity (LogP) combined with non-planar geometry aids in passive transport across the BBB, making CMTHQ a preferred scaffold for neuropharmacology (Alzheimer's, Schizophrenia targets).[1][2]
B. Metabolic Liability (The "Soft Spot")
The critical differentiator in vivo is Metabolic Stability .
Experimental Protocol: SNAr Library Generation
Objective: Synthesize a library of 2-amino-3-methyl-5,6,7,8-tetrahydroquinoxalines to test biological activity.
Reagents:
-
Scaffold: 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline (1.0 eq)
-
Nucleophile: Diverse primary/secondary amines (1.2 eq)[1]
-
Base: DIPEA (Diisopropylethylamine) (2.0 eq)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve CMTHQ (1 mmol) in NMP (3 mL) in a microwave-compatible vial.
-
Addition: Add DIPEA (2 mmol) followed by the specific amine (1.2 mmol).
-
Reaction:
-
Thermal: Heat to 100°C for 12-16 hours.
-
Microwave (Preferred): Irradiate at 140°C for 20-30 minutes.
-
-
Work-up: Dilute with EtOAc (20 mL), wash with water (3x) and brine. Dry over MgSO₄.[1][2]
-
Purification: Flash chromatography (Hexane:EtOAc gradient). The tetrahydro product will typically elute after the aromatic analog would, due to the aliphatic amine character.[2]
-
Validation: Confirm structure via 1H-NMR (Look for multiplet signals at 1.8-2.8 ppm for the tetrahydro ring).
Visualizing the Mechanism
The following diagram illustrates the metabolic fate and synthetic utility of the CMTHQ scaffold.
Caption: Figure 1. Synthetic transformation of CMTHQ into active drugs and its potential in vivo metabolic pathways (aromatization).
References
-
Tetrahydroquinoxaline Synthesis : Organic Chemistry Portal. "Synthesis of tetrahydroquinolines and quinoxalines." Available at: [Link]
-
Lumateperone (Caplyta) Chemistry : National Center for Biotechnology Information. "PubChem Compound Summary for CID 54683393, Lumateperone."[2] Available at: [Link][1]
-
Fsp3 and Clinical Success : Lovering, F., Bikker, J., & Humblet, C. (2009).[2] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Available at: [Link][1]
-
Quinoxaline Biological Activity : Molecules. "Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development." Available at: [Link][1]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline
Essential Safety and Handling Guide: 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline
A Senior Application Scientist's Procedural Directive
This guide provides essential, immediate safety and operational protocols for handling 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline. As a chlorinated quinoxaline derivative, this compound warrants careful handling based on the hazard profiles of structurally similar chemicals. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals to work safely and effectively, minimizing exposure risk and ensuring operational integrity. The core principle of this guide is to treat the compound with the caution afforded to known irritants and potentially toxic substances.
Hazard Assessment and Immediate Precautions
Anticipated Hazard Classifications:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][5][6]
-
Serious Eye Damage/Eye Irritation: Category 2/2A (Causes serious eye irritation)[1][2][5][6][7]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][4][8]
-
Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if swallowed, in contact with skin, or inhaled[3][4][8][9]
Immediate First Aid Measures
In the event of any exposure, prompt action is critical. Medical personnel should be made aware of the chemical involved.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][3][10][11] Remove contact lenses if present and easy to do.[2][7] Seek immediate medical attention.[1][3]
-
Skin Contact: Take off all contaminated clothing and shoes immediately.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][6][10] If skin irritation persists, seek medical advice.[2][10]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2][4] If breathing is difficult or if the person feels unwell, call a poison center or doctor.[2][4] Artificial respiration should be administered if the person is not breathing.[3][10]
-
Ingestion: Rinse the mouth thoroughly with water.[4][8] Do NOT induce vomiting.[4][9] Never give anything by mouth to an unconscious person.[4][10] Seek immediate medical attention.[3][10]
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are your primary defense against chemical exposure.[12] The following table outlines the minimum required PPE for handling 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline. Requirements may be scaled up based on the specific procedure and quantity involved.
| PPE Category | Minimum Specification | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles with side-shields conforming to EN166 or NIOSH standards. A face shield should be worn over goggles for splash-prone procedures.[2][5][6] | Protects against splashes and aerosols. Analogous compounds are known to cause serious eye irritation.[1][2][5][7] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[13] Always inspect gloves for tears or holes before use.[14] For prolonged contact or handling larger quantities, consider double-gloving.[14] | Prevents direct skin contact. Related compounds are known skin irritants and may be harmful if absorbed through the skin.[1][3][8] |
| Body Protection | A buttoned, flame-resistant or 100% cotton lab coat.[15] For procedures with a significant splash risk, a chemical-resistant apron over the lab coat is required.[14] Ensure legs and feet are fully covered; no open-toed shoes.[11][15] | Provides a barrier against accidental spills and contact with contaminated surfaces. Prevents the transfer of chemicals outside the lab.[11][14] |
| Respiratory Protection | All handling of the solid compound and its solutions must be performed within a certified chemical fume hood.[13][16] If a fume hood is not available or for spill cleanup, a NIOSH-approved respirator (e.g., N95 for particulates or an air-purifying respirator with organic vapor cartridges) is mandatory.[4][10][12] | Minimizes the risk of inhaling airborne particles or vapors, which may cause respiratory tract irritation.[1][3][4] |
Procedural Workflow for Safe Handling
Adherence to a systematic workflow is crucial for minimizing risk. This protocol covers the entire process from preparation to disposal.
Step 1: Preparation and Engineering Controls
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. Check that the airflow is active before beginning work.[13]
-
Prepare Work Area: Decontaminate the work surface within the fume hood.[11] Keep the area uncluttered and remove any items not essential for the procedure.[15][16]
-
Assemble Materials: Place all necessary equipment, including the chemical container, glassware, spatulas, and a designated waste container, inside the fume hood.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station before handling the chemical.[3][6]
Step 2: Donning PPE
-
Put on your lab coat and ensure it is fully buttoned.
-
Don your chemical splash goggles.
-
Put on your chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.
Step 3: Handling the Chemical
-
Weighing and Transfer: Perform all manipulations, including weighing and transferring the solid compound, deep within the fume hood to contain any dust.[16]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. If adding acid to water, always add the acid to the water, never the reverse.[13]
-
Container Management: Keep the chemical container tightly sealed when not in use.[2][3][6] Open containers slowly and away from your face.[13]
Step 4: Decontamination and Doffing PPE
-
Decontaminate: Clean all non-disposable equipment and the work surface within the fume hood.
-
Remove PPE: Remove PPE in an order that minimizes cross-contamination.
-
Remove gloves first, peeling them off without touching the outside surface with your bare hands.
-
Remove your lab coat.
-
Remove your eye protection last.
-
-
Hygiene: Wash your hands and arms thoroughly with soap and water immediately after removing PPE and before leaving the laboratory.[1][11][14][16]
Step 5: Waste Disposal
-
Segregate Waste: All disposable items contaminated with the chemical (e.g., gloves, weigh paper, pipette tips) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste quantities of the chemical and its solutions must be disposed of as hazardous waste.[5]
-
Licensed Disposal: Ensure all waste is collected and disposed of by a licensed waste disposal company in accordance with local and national regulations.[1][2][17] Do not pour chemical waste down the drain.[7][17]
Visualization of the Safe Handling Workflow
The following diagram illustrates the critical steps for safely handling 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline.
Caption: A procedural workflow for handling hazardous quinoxaline derivatives.
Emergency Procedures: Chemical Spills
In the event of a spill, remain calm and follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or you feel unwell, evacuate the area.
-
Isolate: If safe to do so, restrict access to the spill area.
-
Don PPE: For small, manageable spills, don the appropriate PPE as outlined in Section 2, including respiratory protection if necessary.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[5] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your laboratory supervisor or safety officer.
References
- Fisher Scientific. (n.d.). SAFETY DATA SHEET for 5,6,7,8-Tetrahydroquinoxaline.
- Fisher Scientific. (2011, February 10). SAFETY DATA SHEET for Quinoxaline.
- CRC Industries. (n.d.). Safety Data Sheet.
- TCI Chemicals. (2025, March 13). SAFETY DATA SHEET for Benzo[g]quinoxaline.
- Unknown. (n.d.). Material Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet for 1-(4,6-Dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroquinoline.
- ChemicalBook. (2026, January 17). 2-CHLORO-3-(CHLOROMETHYL)QUINOLINE - Safety Data Sheet.
- Merck Millipore. (2024, July 3). SAFETY DATA SHEET for 1,6-Diaminohexane.
- Sigma-Aldrich. (2025, September 28). SAFETY DATA SHEET.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET for 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile.
- Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET for Disodium 5-amino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate.
- CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Institut für Organische Chemie. (n.d.). Safety in a chemistry lab.
- Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
- ChemScene. (2024, June 19). Safety Data Sheet for 4-[Tris(4-carbamimidoylphenyl)methyl]benzenecarboximidamide;tetrahydrochloride.
- Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- MDPI. (2021, February 18). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
- PMC. (n.d.). Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms).
- Der Pharma Chemica. (n.d.). Use of Modern Technique for Synthesis of Quinoxaline Derivatives as Potential Anti-Virus Compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

